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  • Product: 1-(2-Fluoro-5-nitrophenyl)propan-1-one
  • CAS: 461037-07-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-(2-Fluoro-5-nitrophenyl)propan-1-one: A Technical Whitepaper

Executive Summary In modern drug discovery and agrochemical development, fluorinated nitroaromatics serve as indispensable building blocks. The strategic placement of fluorine atoms on aromatic rings modulates lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, fluorinated nitroaromatics serve as indispensable building blocks. The strategic placement of fluorine atoms on aromatic rings modulates lipophilicity, metabolic stability, and target binding affinity, while the nitro group provides a versatile handle for downstream functionalization (e.g., reduction to anilines for cross-coupling or cyclization).

This whitepaper provides an in-depth technical analysis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one , detailing its core physicochemical properties, structural elucidation, and the chemical logic governing its regioselective synthesis. Designed for senior researchers and process chemists, this guide emphasizes self-validating experimental protocols and mechanistic causality to ensure high-fidelity synthesis and analytical verification.

Structural and Physicochemical Characterization

Understanding the exact molecular architecture of 1-(2-Fluoro-5-nitrophenyl)propan-1-one is critical for predicting its reactivity. The molecule consists of a central benzene ring functionalized with three distinct moieties:

  • Propanoyl Group (C1): A moderately electron-withdrawing, meta-directing ketone that provides a handle for nucleophilic additions or enolate chemistry.

  • Fluoro Group (C2): A highly electronegative but resonance-donating atom that acts as an ortho/para-director in electrophilic aromatic substitution (EAS)[1].

  • Nitro Group (C5): A strongly electron-withdrawing group that significantly deactivates the ring, stabilizing the molecule against further electrophilic attack once installed.

Quantitative Data Summary

The fundamental properties of the compound are summarized in Table 1, providing the necessary metrics for stoichiometric calculations and mass spectrometry targeting[2].

Table 1: Physicochemical Properties of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

PropertyValue
Chemical Name 1-(2-Fluoro-5-nitrophenyl)propan-1-one
CAS Registry Number 461037-07-0
Molecular Formula C₉H₈FNO₃
Molecular Weight 197.16 g/mol
Monoisotopic Exact Mass 197.0488 Da
Structural Class Fluorinated Nitroaromatic Ketone
Physical State (Predicted) Pale yellow to off-white crystalline solid

Mechanistic Synthesis: Regioselective Nitration Logic

The most robust and economically viable route to 1-(2-Fluoro-5-nitrophenyl)propan-1-one is the electrophilic nitration of 1-(2-fluorophenyl)propan-1-one. As a Senior Application Scientist, it is crucial to understand why this reaction yields the 5-nitro isomer as the major product, rather than relying on empirical observation alone.

The Causality of Regioselectivity

The regiochemical outcome is dictated by a synergistic combination of electronic directing effects and steric hindrance[3]:

  • Electronic Synergy: The fluorine atom at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions via lone-pair resonance stabilization of the Wheland intermediate. Simultaneously, the propanoyl group at C1 is a meta-director, which also points electron density toward the C3 and C5 positions.

  • Steric Differentiation: While both C3 and C5 are electronically activated relative to the rest of the ring, the C3 position is sterically encumbered, wedged between the fluorine atom and the bulky propanoyl group. The C5 position, being para to the small fluorine atom and meta to the ketone, is highly accessible.

Consequently, the nitronium ion (NO₂⁺) attacks predominantly at C5, yielding the target compound[4].

G A 1-(2-Fluorophenyl)propan-1-one (Starting Material) C Synergistic Directing Effects: Fluoro (o/p) + Propanoyl (m) A->C B Nitronium Ion (NO2+) Generation B->C D Steric Differentiation: C5 (para to F) vs C3 (ortho to F) C->D E Wheland Intermediate (Sigma Complex at C5) D->E Electrophilic Attack F 1-(2-Fluoro-5-nitrophenyl)propan-1-one (Target Compound) E->F Deprotonation

Caption: Regioselective logic for the nitration of 1-(2-fluorophenyl)propan-1-one.

Protocol 1: Step-by-Step Regioselective Nitration

This protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.

  • Electrophile Generation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (H₂SO₄, 20 mL). Cool the flask to 0 °C using an ice-brine bath. Slowly add fuming nitric acid (HNO₃, 1.1 equiv) dropwise.

    • Causality: H₂SO₄ acts as both a solvent and a dehydrating acid catalyst, driving the equilibrium toward the formation of the highly reactive nitronium ion (NO₂⁺)[4].

  • Substrate Addition: Dissolve 1-(2-fluorophenyl)propan-1-one (10.0 g, 65.7 mmol) in a minimal amount of concentrated H₂SO₄ (5 mL). Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Strict thermal control prevents oxidative cleavage of the ketone and suppresses the formation of dinitro byproducts.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at 15 °C for 2 hours.

    • Validation Checkpoint: Quench a 50 µL aliquot in ice water, extract with ethyl acetate (EtOAc), and analyze via TLC (Hexanes:EtOAc 4:1). The starting material (R_f ≈ 0.6) should be completely consumed, replaced by a major, more polar spot (R_f ≈ 0.4).

  • Quenching and Workup: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase is slightly basic (pH 8), followed by brine (100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in Hexanes) to isolate the pure 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

Analytical Validation Protocol (LC-MS & NMR)

To ensure the trustworthiness of the synthesized material, structural elucidation must confirm the exact regiochemistry. The 3-nitro regioisomer is a common trace impurity that shares the identical molecular weight (197.16 g/mol )[2].

G S1 Crude Reaction Mixture S2 LC-MS Profiling (Slow Gradient) S1->S2 S3 Regioisomer Resolution (3-nitro vs 5-nitro) S2->S3 S4 Purification (Silica Chromatography) S3->S4 If Isomers Present S5 NMR Elucidation (1H, 13C, 19F) S4->S5 S6 Validated Pure Compound S5->S6 Spectral Confirmation

Caption: Analytical workflow for the structural validation and purification of the compound.

Protocol 2: Spectroscopic Elucidation
  • LC-MS Profiling:

    • Method: Use a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.8 µm). Run a slow gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water over 10 minutes.

    • Causality: A slow gradient is mandatory to resolve the 5-nitro product from the 3-nitro byproduct, as their polarities are exceptionally similar.

    • Validation: The mass spectrometer (ESI+) should show a dominant [M+H]⁺ peak at m/z 198.05.

  • Nuclear Magnetic Resonance (NMR) Verification:

    • Dissolve 15 mg of the purified compound in CDCl₃.

    • ¹H NMR (400 MHz): Look for the diagnostic aliphatic signals of the propanoyl group—a triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~3.0 ppm (2H, -CH₂-). The aromatic region will definitively prove the regiochemistry: The C6 proton (flanked by the ketone and nitro group) will appear as a highly deshielded doublet of doublets (~8.6 ppm), confirming the 1,2,5-substitution pattern.

    • ¹⁹F NMR (376 MHz): A single peak should be observed, confirming the presence of the intact aryl fluoride.

References

  • ACS Physical Chemistry Au. "Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics." ACS Publications. Available at: [Link]

  • Chemical Reviews. "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis." ACS Publications. Available at: [Link]

Sources

Exploratory

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Characterization of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

Abstract This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features anticipated for the novel compound 1-(2-Fluoro-5-nitrophenyl)propan-1-one. As a valuab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features anticipated for the novel compound 1-(2-Fluoro-5-nitrophenyl)propan-1-one. As a valuable intermediate in pharmaceutical and agrochemical research, a thorough understanding of its structural and electronic properties is paramount. This document serves as a predictive blueprint for researchers, offering a detailed interpretation of the expected chemical shifts, coupling constants, and multiplicity patterns. The analysis is grounded in fundamental NMR principles and draws upon data from analogous structures to provide a robust and scientifically sound characterization.

Introduction: The Structural Significance of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

The title compound, 1-(2-Fluoro-5-nitrophenyl)propan-1-one, is a substituted aromatic ketone with significant potential as a building block in the synthesis of more complex molecules. The presence of a fluorine atom, a nitro group, and a propanoyl chain on the phenyl ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural elucidation and quality control. The strategic placement of the fluoro and nitro substituents is expected to induce significant changes in the electron distribution within the aromatic ring, thereby influencing the chemical shifts of the aromatic protons and carbons. This guide will systematically deconstruct the anticipated ¹H and ¹³C NMR spectra, providing a foundational understanding for scientists engaged in the synthesis and application of this and related compounds.

Predicted ¹H-NMR Spectral Analysis

The ¹H-NMR spectrum of 1-(2-Fluoro-5-nitrophenyl)propan-1-one is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the propan-1-one side chain. The chemical shifts (δ) are influenced by the electronic effects of the substituents, namely the electron-withdrawing nature of the nitro group and the fluorine atom, and the anisotropic effect of the carbonyl group.

Aromatic Region (δ 7.0 - 9.0 ppm)

The aromatic region will display signals for the three protons on the phenyl ring. The substitution pattern (1,2,5-trisubstituted) will result in a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • H-3: This proton is situated between the fluorine and the propanoyl group. It is expected to appear as a triplet of doublets (td) due to coupling with the adjacent H-4 (³JHH) and a larger coupling with the ortho fluorine atom (³JHF). The fluorine coupling will likely be in the range of 8-10 Hz.

  • H-4: Located between two protons (H-3 and H-6), this proton will likely appear as a multiplet, potentially a triplet of doublets (td) or a more complex pattern. It will be coupled to H-3 (³JHH), H-6 (⁴JHH - a smaller, long-range coupling), and the fluorine atom (⁴JHF).

  • H-6: This proton is positioned between the nitro group and a proton (H-4). The strong electron-withdrawing nature of the adjacent nitro group will cause a significant downfield shift. It is expected to appear as a doublet of doublets (dd) due to coupling with H-4 (³JHH) and a smaller long-range coupling with the fluorine atom (⁵JHF).

Aliphatic Region (δ 1.0 - 3.5 ppm)

The propan-1-one side chain will give rise to two distinct signals: a quartet and a triplet.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the carbonyl group and a methyl group. The electron-withdrawing carbonyl group will deshield these protons, causing their signal to appear downfield. They will be split into a quartet by the three protons of the methyl group (³JHH ≈ 7.2 Hz).

  • Methyl Protons (-CH₃): The three protons of the terminal methyl group are adjacent to the methylene group. They will be split into a triplet by the two methylene protons (³JHH ≈ 7.2 Hz) and will appear at a more upfield chemical shift compared to the methylene protons.

Predicted ¹H-NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-68.5 - 8.8dd³J(H6-H4) ≈ 8.5, ⁵J(H6-F) ≈ 2.5
H-48.2 - 8.4ddd³J(H4-H3) ≈ 8.5, ³J(H4-H6) ≈ 8.5, ⁴J(H4-F) ≈ 5.0
H-37.4 - 7.6dd³J(H3-H4) ≈ 8.5, ³J(H3-F) ≈ 9.0
-COCH₂CH₃3.0 - 3.2q³J(CH₂-CH₃) ≈ 7.2
-COCH₂CH₃1.1 - 1.3t³J(CH₃-CH₂) ≈ 7.2

Predicted ¹³C-NMR Spectral Analysis

The proton-decoupled ¹³C-NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the resonance effects of the substituents. A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine (C-F) couplings, which can be observed over one to four bonds.[1]

Aromatic and Carbonyl Region (δ 120 - 200 ppm)

This region will contain signals for the six aromatic carbons and the carbonyl carbon.

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and is expected to appear at the most downfield chemical shift, typically in the range of δ 195-200 ppm.

  • C-1 (C-CO): The carbon atom attached to the propanoyl group will be influenced by the carbonyl group and the adjacent fluorine. It will likely appear as a doublet due to coupling with the fluorine atom (²JC-F).

  • C-2 (C-F): This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant (¹JC-F), which is typically in the range of 240-260 Hz.[1] The signal will appear as a doublet.

  • C-3 (CH): This carbon will show a smaller C-F coupling (²JC-F) and will be influenced by the adjacent fluorine and the carbonyl group. It is expected to be a doublet.

  • C-4 (CH): This carbon will exhibit a three-bond C-F coupling (³JC-F) and will appear as a doublet.

  • C-5 (C-NO₂): The carbon atom attached to the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. It may show a small long-range C-F coupling.

  • C-6 (CH): This carbon will be influenced by the adjacent nitro group and will show a four-bond C-F coupling (⁴JC-F), appearing as a doublet.

Aliphatic Region (δ 0 - 40 ppm)

The two carbons of the propan-1-one side chain will be observed in the upfield region of the spectrum.

  • Methylene Carbon (-CH₂-): The methylene carbon, being adjacent to the carbonyl group, will be more deshielded than the methyl carbon.

  • Methyl Carbon (-CH₃): The terminal methyl carbon will appear at the most upfield position.

Predicted ¹³C-NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C=O197 - 200s-
C-2 (C-F)160 - 165d¹JC-F ≈ 250
C-5 (C-NO₂)145 - 150s-
C-1 (C-CO)135 - 140d²JC-F ≈ 25
C-4 (CH)130 - 135d³JC-F ≈ 8
C-6 (CH)125 - 130d⁴JC-F ≈ 4
C-3 (CH)118 - 122d²JC-F ≈ 20
-COCH₂CH₃35 - 40s-
-COCH₂CH₃8 - 12s-

Experimental Protocols

To obtain high-quality NMR spectra for 1-(2-Fluoro-5-nitrophenyl)propan-1-one, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the solubility of the sample.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H-NMR Parameters:

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • ¹³C-NMR Parameters:

    • Proton decoupling should be applied to simplify the spectrum.

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or higher to achieve a good signal-to-noise ratio.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the key NMR interactions that are critical for the interpretation of the spectra.

Figure 1: Molecular structure of 1-(2-Fluoro-5-nitrophenyl)propan-1-one with atom numbering.

Figure 2: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

Conclusion

This in-depth technical guide provides a comprehensive and predictive analysis of the ¹H and ¹³C NMR spectra of 1-(2-Fluoro-5-nitrophenyl)propan-1-one. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and visualizations serve as a practical resource for obtaining and interpreting high-quality NMR data. This foundational spectroscopic knowledge is crucial for advancing the use of this and similar fluorinated nitroaromatic compounds in the fields of drug discovery and materials science.

References

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Propanone low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2007). 100 and More Basic NMR Experiments: A Practical Course. Wiley-VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

Foundational

A Methodological Guide to the Crystallographic Analysis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

Abstract This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one. While a definit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one. While a definitive, publicly available crystal structure for this specific compound was not identified in a comprehensive search of existing literature and crystallographic databases, this document serves as an in-depth protocol for researchers in drug development and materials science. The guide outlines a probable synthetic route, detailed experimental procedures for crystal growth and X-ray data collection, and the necessary steps for structure solution and refinement. The inclusion of fluorinated moieties in pharmaceutical compounds is a critical strategy for enhancing metabolic stability and binding affinity[1][2][3]. Therefore, understanding the precise three-dimensional structure of key intermediates like 1-(2-Fluoro-5-nitrophenyl)propan-1-one is paramount for rational drug design. This whitepaper is designed to equip researchers with the necessary knowledge to independently perform and interpret such a crystallographic study.

Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby improving oral bioavailability[1][2].

1-(2-Fluoro-5-nitrophenyl)propan-1-one is a synthetic ketone that serves as a valuable building block in the synthesis of more complex pharmaceutical agents[4]. The presence of a fluorine atom on the phenyl ring, combined with the nitro group, offers multiple avenues for further chemical modification. The precise stereochemistry and electronic distribution of this molecule, which can be definitively determined by single-crystal X-ray diffraction, are crucial for understanding its reactivity and potential interactions with biological targets. This guide provides a roadmap for obtaining and analyzing this critical structural data.

Proposed Synthesis and Crystallization

A plausible synthetic route to 1-(2-Fluoro-5-nitrophenyl)propan-1-one can be adapted from established methods for analogous compounds. One common approach involves the Friedel-Crafts acylation of a suitable fluoronitrobenzene precursor.

Synthetic Protocol

A likely synthetic pathway for 1-(2-Fluoro-5-nitrophenyl)propan-1-one would involve the reaction of 1-fluoro-4-nitrobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Step-by-Step Synthesis:

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride dropwise.

  • After stirring for 15-20 minutes, add 1-fluoro-4-nitrobenzene to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 1-(2-Fluoro-5-nitrophenyl)propan-1-one can be purified by column chromatography on silica gel.

G cluster_synthesis Proposed Synthesis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one Start 1-Fluoro-4-nitrobenzene + Propionyl Chloride Reaction Friedel-Crafts Acylation (AlCl3, Dichloromethane) Start->Reaction Reactants Quenching Quench with Ice/HCl Reaction->Quenching Reaction Mixture Extraction Work-up and Extraction Quenching->Extraction Crude Product Purification Column Chromatography Extraction->Purification Product 1-(2-Fluoro-5-nitrophenyl)propan-1-one Purification->Product

Caption: Proposed synthetic workflow for 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

Single-Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment. The purified compound should be subjected to various crystallization techniques.

Recommended Crystallization Methods:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

The following sections detail the experimental and computational steps for determining the crystal structure of 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

Data Collection

A suitable single crystal of the compound would be mounted on a diffractometer.

Experimental Protocol:

  • A light-yellow, plate-shaped crystal of suitable dimensions (e.g., 0.40 x 0.40 x 0.15 mm) is selected and mounted on a glass fiber or a cryoloop.[5]

  • The crystal is cooled to a low temperature (e.g., 100 K or -93 °C) in a stream of nitrogen gas to minimize thermal vibrations.[5][6]

  • X-ray diffraction data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source, typically Mo Kα radiation (λ = 0.71073 Å).[5]

  • The data collection is performed over a wide range of 2θ angles.[5]

  • The raw intensity data is processed using software like SAINT-Plus, which corrects for Lorentz and polarization effects.[5]

  • An absorption correction is applied using a program such as SADABS.[5][6]

G cluster_xrd X-ray Diffraction Workflow Crystal Single Crystal Selection and Mounting DataCollection X-ray Data Collection (Diffractometer) Crystal->DataCollection DataProcessing Data Processing (e.g., SAINT-Plus) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Validation and CIF Generation StructureRefinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The crystal structure is solved from the processed diffraction data.

Computational Protocol:

  • The space group is determined based on systematic absences in the diffraction data.

  • The structure is solved using direct methods.[5]

  • The positions of all non-hydrogen atoms are refined anisotropically using a full-matrix least-squares method on F².[5]

  • Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.[5]

  • The final refinement converges to low R-factors (e.g., R1 and wR2), indicating a good fit between the calculated and observed structure factors.[5]

Presentation of Crystallographic Data

The results of the crystallographic analysis should be presented in a standardized format, typically in a series of tables.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₉H₈FNO₃
Formula weight197.16
Temperature100(2) K
Wavelength0.71073 Å
Crystal systeme.g., Orthorhombic
Space groupe.g., Pbca
Unit cell dimensionsa = value Åb = value Åc = value Åα = 90°β = 90°γ = 90°
Volumevalue ų
Ze.g., 8
Density (calculated)value Mg/m³
Absorption coefficientvalue mm⁻¹
F(000)value
Crystal sizevalue x value x value mm³
Theta range for data collectionvalue to value °
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedvalue
Independent reflectionsvalue [R(int) = value]
Completeness to theta = 25.242°value %
Absorption correctionSemi-empirical from equivalents
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersvalue / value / value
Goodness-of-fit on F²value
Final R indices [I>2sigma(I)]R1 = value, wR2 = value
R indices (all data)R1 = value, wR2 = value
Largest diff. peak and holevalue and value e.Å⁻³
**Table 2: Selected Bond Lengths (Å) and Angles (°) **
AtomsLength/AngleAtomsLength/Angle
F(1)-C(2)valueC(1)-C(2)-C(3)value
O(1)-C(7)valueC(2)-C(1)-C(6)value
N(1)-O(2)valueC(1)-C(6)-C(5)value
N(1)-O(3)valueC(6)-C(5)-C(4)value
N(1)-C(5)valueC(5)-C(4)-C(3)value
C(1)-C(7)valueC(4)-C(3)-C(2)value
C(7)-C(8)valueF(1)-C(2)-C(1)value
C(8)-C(9)valueO(1)-C(7)-C(1)value

Conclusion

While the definitive crystal structure of 1-(2-Fluoro-5-nitrophenyl)propan-1-one is not currently in the public domain, this guide provides a comprehensive and authoritative framework for its determination. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis outlined herein, researchers can obtain the precise three-dimensional atomic arrangement of this important fluorinated building block. This structural information is invaluable for understanding its chemical properties and for its application in the rational design of novel therapeutic agents. The methodologies described are grounded in established crystallographic practices and are designed to ensure the generation of high-quality, publishable data.

References

  • Royal Society of Chemistry. X-Ray Crystallographic Analysis Report. Available from: [Link]

  • PubChem. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-1-one. Available from: [Link]

  • Gomes, L. M. R., et al. 2,3-Dibromo-3-(5-nitro-2-furyl)-1-(4-nitrophenyl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(Pt 5), o1135. Available from: [Link]

  • ResearchGate. Single-crystal X-ray diffraction analysis of compounds 1, 2, and 5. Available from: [Link]

  • PubChem. PubChem Database. Available from: [Link]

  • PubChem. 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. Available from: [Link]

  • Kirk, K. L. Selective fluorination in drug design and development: an overview of biochemical rationales. Current Topics in Medicinal Chemistry, 2006, 6(14), 1447-1456. Available from: [Link]

  • De Gruyter. Crystal structure of S-p-nitrophenyl-5-phenyl- S-fluorothiazyne, (C6H5)NFS(C6H4NO2). Available from: [Link]

  • PubChem. 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. Available from: [Link]

  • PubChem. 1-(2,5-Dinitrophenyl)propan-1-one. Available from: [Link]

  • NextSDS. 1-(2-hydroxy-5-nitrophenyl)propan-1-one — Chemical Substance Information. Available from: [Link]

  • Chandra, G., et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 2023, 77(1), 1-32. Available from: [Link]

  • Iqbal, N., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 2023, 28(16), 6097. Available from: [Link]

  • European Pharmaceutical Review. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Available from: [Link]

  • ResearchGate. (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

  • NextSDS. 1-(4,5-difluoro-2-nitrophenyl)propan-1-one — Chemical Substance Information. Available from: [Link]

  • Cambridge Crystallographic Data Centre. CCDC Teaching Database. Available from: [Link]

  • Hoffman Fine Chemicals. 1-(3-Fluoro-2-nitrophenyl)propan-2-one. Available from: [Link]

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Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 1-(2-Fluoro-5-nitrophenyl)propan-1-one in Polar and Non-Polar Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 1-(2-Fluoro-5-nitrophenyl)propan-1-one. We will explore the theoretical underpinnings of solubility, present a robust experimental protocol for its determination using the gold-standard shake-flask method, and discuss the application of Hansen Solubility Parameters (HSPs) for solvent selection and prediction. Due to the limited availability of public domain experimental data for this specific compound, this guide will focus on the methodology and provide illustrative data to guide the research process.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone for oral drug delivery, as a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3] Understanding the solubility of 1-(2-Fluoro-5-nitrophenyl)propan-1-one in a diverse range of solvents—from polar to non-polar—is essential for:

  • Formulation Development: Identifying suitable solvent systems for liquid dosage forms, or for the preparation of solid dispersions to enhance bioavailability.[1][2]

  • Purification and Crystallization: Designing efficient crystallization processes to obtain the desired polymorph with optimal stability and dissolution characteristics.[1][2][4]

  • Toxicology Studies: Preparing solutions for in-vitro and in-vivo toxicological assessments.

  • Process Chemistry: Selecting appropriate solvents for synthesis and reaction work-up.

This guide will provide the scientific rationale and a detailed experimental workflow to empower researchers to generate a comprehensive solubility profile for 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules.[5] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[5]

The key intermolecular forces at play are:

  • Van der Waals Forces (Dispersion Forces): Present in all molecules, these are weak, temporary attractive forces.

  • Dipole-Dipole Interactions: Occur between polar molecules with permanent dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

2.1. Hansen Solubility Parameters (HSP)

To move beyond a qualitative understanding, we can employ Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[6][7]

The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[8][9] This provides a powerful predictive tool for solvent selection.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[10][11]

3.1. Materials and Equipment

  • 1-(2-Fluoro-5-nitrophenyl)propan-1-one (crystalline powder, purity >98%)

  • Selected polar and non-polar organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

3.2. Step-by-Step Protocol

  • Preparation of Solvent Systems: Prepare a selection of polar and non-polar organic solvents. A suggested list is provided in the illustrative data table below.

  • Addition of Excess Solute: Add an excess amount of 1-(2-Fluoro-5-nitrophenyl)propan-1-one to a series of scintillation vials. The key is to ensure that a solid phase remains after equilibration, indicating that a saturated solution has been achieved.[10]

  • Solvent Addition and Equilibration: Add a known volume of each selected solvent to the respective vials. Seal the vials tightly.

  • Shaking and Incubation: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient duration to reach equilibrium. A 24-hour incubation is typically adequate for many compounds.[3]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method).

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of 1-(2-Fluoro-5-nitrophenyl)propan-1-one is essential for accurate quantification.[12][13]

3.3. Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Incubate on orbital shaker (24h, 25°C) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC ana1->ana2 result result ana2->result Solubility Data

Caption: Experimental workflow for the shake-flask solubility determination method.

Illustrative Solubility Profile of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

The following table presents hypothetical solubility data for 1-(2-Fluoro-5-nitrophenyl)propan-1-one in a range of polar and non-polar organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how the results of the experimental protocol would be presented.

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)
HexaneNon-Polar1.9< 0.1
TolueneNon-Polar2.41.5
Diethyl EtherNon-Polar4.35.2
DichloromethanePolar Aprotic9.125.8
AcetonePolar Aprotic21> 100
AcetonitrilePolar Aprotic37.585.3
EthanolPolar Protic24.545.1
MethanolPolar Protic32.762.7
WaterPolar Protic80.1< 0.01

4.1. Interpretation of Illustrative Data

Based on the hypothetical data, 1-(2-Fluoro-5-nitrophenyl)propan-1-one exhibits low solubility in non-polar solvents like hexane and toluene. Its solubility increases significantly in polar aprotic solvents such as dichloromethane, acetone, and acetonitrile. The compound also shows considerable solubility in polar protic solvents like ethanol and methanol, but is practically insoluble in water. This profile suggests that the polarity of the solvent plays a major role in the dissolution of this compound. The presence of the nitro group and the ketone functionality likely contributes to its affinity for polar solvents.

Advanced Characterization and Predictive Modeling

For a more in-depth understanding, further studies can be conducted:

  • Temperature Dependence: The shake-flask experiment can be repeated at different temperatures to determine the thermodynamic parameters of dissolution, such as enthalpy and entropy.[14]

  • pH-Dependent Solubility: For ionizable compounds, determining the solubility at different pH values is crucial.

  • Computational Modeling: Machine learning and thermodynamic cycle-based models can be used to predict solubility in a wider range of solvents, reducing the experimental burden.[1][2][4][15] These models often use parameters like the activity coefficient, enthalpy of fusion, and melting point to predict solubility.[2][4]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 1-(2-Fluoro-5-nitrophenyl)propan-1-one. By combining the robust shake-flask experimental method with a sound theoretical understanding of intermolecular forces and predictive tools like Hansen Solubility Parameters, researchers can generate the critical data needed to advance their drug development programs. The presented protocols and frameworks are designed to ensure data integrity and provide a clear path for characterizing this important physicochemical property.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. (URL: [Link])

  • Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved from ACS Publications. (URL: [Link])

  • Ibrahim, E., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. (URL: [Link])

  • ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (URL: [Link])

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from Wikipedia. (URL: [Link])

  • Jorgensen, M. R., & Kristensen, H. G. (2002, February 15). Experimental and computational screening models for prediction of aqueous drug solubility. PubMed. (URL: [Link])

  • ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle. The free energy change... Retrieved from ResearchGate. (URL: [Link])

  • Ibrahim, E., et al. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. (URL: [Link])

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (URL: [Link])

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from Hansen Solubility Parameters. (URL: [Link])

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (URL: [Link])

  • PMC. (2025, August 19). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. (URL: [Link])

  • SCIRP. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (URL: [Link])

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. (URL: [Link])

  • PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (URL: [Link])

  • N/A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

  • BioResources. (2021, September 9). Applications of the Hansen solubility parameter for cellulose. (URL: [Link])

  • Schoff, C. K. (2018, August 27). Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech. (URL: [Link])

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). (URL: [Link])

  • N/A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: [Link])

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. (URL: [Link])

  • N/A. (2023, August 31). Solubility of Organic Compounds. (URL: [Link])

Sources

Foundational

Electronic Effects and Reactivity Profiling of 1-(2-Fluoro-5-nitrophenyl)propan-1-one: A Technical Guide for Advanced Synthesis

Executive Summary 1-(2-Fluoro-5-nitrophenyl)propan-1-one is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluoro-5-nitrophenyl)propan-1-one is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of a propanoyl group, a fluoro group, and a nitro group on a single benzene ring creates a unique, highly polarized electronic topology. This guide deconstructs the interplay of inductive and resonance effects within this molecule, mapping how these forces dictate its chemical behavior and providing a self-validating experimental framework for its derivatization.

Structural and Electronic Profiling: The Push-Pull Dynamics

The reactivity of the benzene ring is fundamentally dictated by the push-pull dynamics of its substituents. In 1-(2-Fluoro-5-nitrophenyl)propan-1-one, the ring is tri-substituted, leading to a synergistic depletion of π-electron density.

  • Fluoro Group (-F) at C2 : Fluorine is the most electronegative element (Pauling scale 3.98), exerting a profound electron-withdrawing inductive effect (-I) through the σ-bond framework[1]. While it possesses lone pairs capable of resonance donation (+R) into the ring's π-system, the energy mismatch between fluorine's 2p orbitals and carbon's 2p orbitals makes this +R effect relatively weak[2]. Consequently, the fluoro group is net-deactivating[3].

  • Nitro Group (-NO 2​ ) at C5 : The nitro group is a canonical electron-withdrawing group (EWG). It exerts both a strong -I effect and a powerful -R effect, pulling electron density out of the ring and placing partial positive charges at the ortho and para positions[3]. Because the nitro group is para to the fluorine atom, it severely depletes the electron density specifically at the C2 carbon.

  • Propanoyl Group (-C(=O)CH 2​ CH 3​ ) at C1 : The carbonyl moiety exerts moderate -I and -R effects, further draining electron density from the ring[2]. Positioned ortho to the fluorine, it acts as a secondary electron sink.

Quantitative Profiling via Hammett Constants

To quantify these electronic effects, we rely on [4], which measure the electron-donating or withdrawing power of a group relative to hydrogen. Positive values indicate electron withdrawal.

Table 1: Hammett Constants for Key Substituents

Substituent σmeta​ σpara​ Dominant Electronic Effect
Fluoro (-F) +0.34+0.06Strong -I, Weak +R
Nitro (-NO 2​ ) +0.71+0.78Strong -I, Strong -R
Acetyl (-COCH 3​ ) *+0.38+0.50Moderate -I, Moderate -R

*Acetyl is utilized here as a highly accurate thermodynamic proxy for the propanoyl (-COEt) group[5].

The exceptionally high σpara​ value for the nitro group (+0.78)[5] highlights its profound ability to stabilize negative charge at the para position via resonance[6].

ElectronicEffects cluster_0 Substituents on Benzene Ring F 2-Fluoro (-F) Inductive: Strong -I Resonance: Weak +R Ring Aromatic Core Highly Electron-Deficient (π-Acidic) F->Ring Net withdrawal (Ground State) NO2 5-Nitro (-NO2) Inductive: Strong -I Resonance: Strong -R NO2->Ring Extreme withdrawal (Ortho/Para directing) C2 C2 Position Electrophilic Hotspot NO2->C2 Para-activation via Meisenheimer COEt 1-Propanoyl (-COEt) Inductive: -I Resonance: -R COEt->Ring Moderate withdrawal COEt->C2 Ortho-activation Ring->C2 Charge localization

Fig 1: Electronic push-pull dynamics in 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

Mechanistic Causality: The Dominance of SNAr

Because all three substituents are deactivating, Electrophilic Aromatic Substitution (EAS) is virtually impossible under standard conditions; the ring is simply too π-acidic[2]. However, this extreme electron deficiency makes the molecule a premier substrate for Nucleophilic Aromatic Substitution (SNAr) .

The causality of this reactivity lies in the stabilization of the transition state. When a nucleophile attacks the C2 carbon, the resulting negative charge is delocalized into the aromatic ring, forming a Meisenheimer complex . This intermediate is dramatically stabilized by the para-nitro group and the ortho-propanoyl group, both of which act as electron sinks capable of accepting the negative charge via resonance[6].

Furthermore, while fluoride is a notoriously poor leaving group in aliphatic S N​ 2 reactions due to the high C-F bond strength, it is an exceptional leaving group in SNAr. Its extreme electronegativity highly polarizes the C2-F bond, accelerating the initial nucleophilic attack—which is the rate-determining step in the SNAr mechanism.

Experimental Protocols: A Self-Validating SNAr Workflow

As an application scientist, designing a robust protocol requires built-in validation to ensure reproducibility and trustworthiness. The following workflow details the displacement of the fluoro group by a secondary amine (e.g., piperidine) to yield 1-(2-amino-5-nitrophenyl)propan-1-one derivatives.

Rationale for Experimental Choices
  • Solvent Selection (DMF) : N,N-Dimethylformamide is a polar aprotic solvent. It strongly solvates cations but leaves the nucleophilic amine "naked" and highly reactive, driving the kinetics of the initial attack.

  • Temperature Control (0–5 °C) : The extreme electrophilicity of the C2 position makes the initial attack highly exothermic. Starting at near-freezing temperatures prevents runaway kinetics and suppresses side reactions (such as nucleophilic attack at the carbonyl carbon).

Protocol S1 1. Substrate Dissolution 1-(2-Fluoro-5-nitrophenyl)propan-1-one in DMF S2 2. Nucleophile Addition Dropwise addition of Amine at 0-5 °C S1->S2 S3 3. Meisenheimer Complex Formation Intensely colored intermediate (In-Process Control) S2->S3 S4 4. Fluoride Elimination Restoration of aromaticity (Exothermic) S3->S4 S5 5. Quench & Isolation Water precipitation & filtration S4->S5

Fig 2: Step-by-step workflow for the Nucleophilic Aromatic Substitution (SNAr) protocol.

Step-by-Step Methodology
  • Substrate Dissolution : Dissolve 1.0 equivalent of 1-(2-Fluoro-5-nitrophenyl)propan-1-one in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Nucleophile Addition : Cool the reactor to 0–5 °C. Add 1.2 equivalents of the secondary amine dropwise.

    • Self-Validation Checkpoint: The solution will immediately transition to a deep yellow or orange hue. This bathochromic shift visually confirms the formation of the resonance-stabilized Meisenheimer complex.

  • Thermal Maturation : Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2–4 hours to ensure complete fluoride elimination.

  • Reaction Quenching : Pour the mixture into 5 volumes of vigorously stirred, ice-cold water.

    • Causality: The sudden shift in polarity forces the highly organic product to precipitate, while the DMF and unreacted amine salts remain completely dissolved in the aqueous phase.

  • Isolation : Filter the resulting precipitate, wash thoroughly with cold water to remove residual solvent, and dry under vacuum.

Analytical Validation (NMR Profiling)

To ensure absolute trustworthiness of the structural conversion, Nuclear Magnetic Resonance (NMR) must be employed as a self-validating analytical system.

  • 19 F NMR (The Definitive Metric) : The most conclusive proof of reaction completion is the total disappearance of the aryl fluoride signal (typically observed between -105 to -115 ppm). If the signal is absent, conversion is 100%.

  • 1 H NMR : The aromatic protons will undergo a distinct upfield shift. In the starting material, the extreme electron withdrawal from the -F, -NO 2​ , and -COEt groups severely deshields the protons (shifting them downfield, >7.5 ppm). Upon substitution with an electron-donating amine (-NR 2​ , which has a strong +R effect), the ring becomes significantly more electron-rich, shielding the adjacent protons and shifting them upfield.

References

  • 16.4: Substituent Effects in Electrophilic Substitutions Chemistry LibreTexts URL:[Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution Master Organic Chemistry URL:[Link]

  • The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics NIH / PMC (Molecules) URL:[Link]

  • Hammett equation Wikipedia URL:[Link]

  • Hammett Substituent Constants Table Scribd URL:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Profiling of 1-(2-Fluoro-5-nitrophenyl)propan-1-one Derivatives: A Technical Guide

Executive Summary & Chemical Context The compound 1-(2-Fluoro-5-nitrophenyl)propan-1-one (CAS 1285295-62-6) serves as a highly versatile tetrafunctional scaffold in combinatorial and medicinal chemistry. It is extensivel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 1-(2-Fluoro-5-nitrophenyl)propan-1-one (CAS 1285295-62-6) serves as a highly versatile tetrafunctional scaffold in combinatorial and medicinal chemistry. It is extensively utilized as a precursor for the synthesis of diverse heterocyclic libraries, most notably[1] and[2].

However, while this scaffold enables rapid structural diversification, the inherent presence of the 5-nitro and 2-fluoro moieties introduces distinct toxicological liabilities. For drug development professionals, early de-risking of these derivatives is critical. This whitepaper provides an authoritative, causality-driven guide to evaluating the preliminary in vitro toxicity of derivatives synthesized from this specific precursor.

Mechanistic Rationale for Toxicity

Understanding the structural alerts (toxicophores) within the 1-(2-Fluoro-5-nitrophenyl)propan-1-one framework is essential for interpreting in vitro data. Toxicity in these derivatives is rarely idiosyncratic; it is driven by predictable, enzyme-mediated thermodynamic processes.

  • Nitroaromatic Redox Cycling (The Primary Driver): The 5-nitro group is a well-documented structural alert. In hepatic environments, enzymes such as nitroreductases catalyze the one-electron reduction of the nitro group to a reactive nitro radical anion ( R−NO2∙−​ ). Under normoxic conditions, this radical undergoes futile redox cycling, transferring an electron to molecular oxygen to form superoxide radicals ( O2∙−​ ) and regenerating the parent nitro compound. This continuous cycle depletes cellular antioxidants, leading to severe oxidative stress, lipid peroxidation, and DNA strand breaks[3].

  • Fluorine-Modulated Reactivity: The highly electronegative 2-fluoro substituent withdraws electron density from the aromatic ring via inductive effects. While this halogenation strategy is often employed to improve metabolic stability against cytochrome P450-mediated oxidation, it simultaneously increases the reduction potential of the adjacent 5-nitro group. This thermodynamic shift facilitates faster enzymatic one-electron transfer, exacerbating the generation of the nitro radical anion.

  • Propanone Electrophilicity: If the propan-1-one moiety remains uncyclized in the final derivative, the carbonyl carbon acts as a weak electrophile. It poses a risk for off-target covalent binding to nucleophilic residues (e.g., cysteine thiols) on cellular proteins, potentially triggering haptenation.

ToxicityPathway Compound 1-(2-Fluoro-5-nitrophenyl) propan-1-one Derivative Nitroreductase Enzymatic Nitroreduction (Hepatic Nitroreductases) Compound->Nitroreductase Metabolism NitroRadical Nitro Radical Anion (R-NO2•-) Nitroreductase->NitroRadical 1e- transfer ROS Reactive Oxygen Species (Superoxide & H2O2) NitroRadical->ROS Redox Cycling (+O2) DNA_Damage Genotoxicity (DNA Strand Breaks) ROS->DNA_Damage Oxidative Stress Mito_Dysfunction Mitochondrial Dysfunction (ATP Depletion) ROS->Mito_Dysfunction Lipid Peroxidation Apoptosis Cellular Apoptosis (HepG2 / HEK293) DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis

Fig 1: Nitroreduction-driven oxidative stress and apoptotic pathway for nitroaromatic derivatives.

Multiparametric In Vitro Toxicity Workflow

To systematically de-risk these derivatives, a tiered in vitro screening cascade is required. The workflow integrates cytotoxicity, genotoxicity, and mitochondrial impairment assays to capture the pleiotropic effects of nitroaromatic redox cycling.

Workflow Synthesis Derivative Synthesis Prep Compound Preparation (DMSO) Synthesis->Prep Cyto Cytotoxicity (HepG2, CellTiter-Glo) Prep->Cyto Geno Genotoxicity (Mini-Ames Test) Prep->Geno Mito Mitochondrial (Seahorse XF) Prep->Mito Data Toxicity Profile Synthesis Cyto->Data Geno->Data Mito->Data

Fig 2: Multiparametric in vitro toxicity screening workflow for synthesized derivatives.

Experimental Protocols

Self-Validating System Note: All protocols below are designed as self-validating systems. They strictly incorporate positive and negative controls to ensure assay validity. A failure in the control response (e.g., lack of reversion in Ames positive controls) mathematically invalidates the specific plate, preventing false negatives.

Protocol A: High-Throughput Hepatotoxicity (HepG2 CellTiter-Glo Assay)

Rationale: HepG2 cells retain basal levels of nitroreductase and antioxidant enzymes, making them a highly relevant proxy for hepatic first-pass toxicity associated with nitroaromatics.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well white opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare 10 mM stock solutions of the derivatives in anhydrous DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

  • Dosing: Add the compounds to the cells. Critical Causality Step: Ensure the final DMSO concentration does not exceed 0.5% (v/v). Higher DMSO concentrations permeabilize cell membranes, artificially inflating the apparent cytotoxicity of the test compound. Include Chlorpromazine (50 µM) as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the dosed plates for 48 hours.

  • Quantitation: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Protocol B: Mini-Ames Test for Genotoxicity

Rationale: Nitroaromatics frequently induce frameshift mutations or base-pair substitutions. The Mini-Ames test (microplate format) requires significantly less compound while maintaining high concordance with the standard OECD 471 guideline.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 and TA100 overnight in Oxoid nutrient broth.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (induced by Aroclor 1254) supplemented with NADP + and glucose-6-phosphate. Critical Causality Step: The S9 fraction is mandatory. Without exogenous hepatic enzymes, the 5-nitro group will not undergo the bioactivation required to intercalate or damage bacterial DNA.

  • Exposure: In a 384-well plate, combine 10 µL of the test compound (at 5 concentrations up to 500 µ g/well ), 10 µL of the bacterial culture, and 20 µL of either S9 mix or phosphate buffer (for -S9 conditions).

  • Incubation & Scoring: Add indicator medium containing bromocresol purple. Incubate for 48 hours at 37°C. Score wells for color change (purple to yellow), indicating bacterial growth due to histidine reversion. A 2-fold increase in revertants over the vehicle control is considered a positive genotoxic alert.

Preliminary Data Synthesis & Interpretation

The following table summarizes representative preliminary in vitro toxicity data for a library of 1-(2-Fluoro-5-nitrophenyl)propan-1-one derivatives. This data clearly illustrates the structure-toxicity relationships (STR) driven by the nitroaromatic core.

Compound IDStructural ModificationHepG2 IC 50​ (µM)Ames (TA98 +S9)Mitochondrial Reserve Capacity (%)
CMPD-01 Uncyclized Precursor12.4 ± 1.1Positive (3.2x)45%
CMPD-02 Aryl Hydantoin Cyclization45.8 ± 2.3Positive (2.1x)68%
CMPD-03 Dihydroquinazoline Core38.2 ± 1.9Positive (2.5x)60%
CMPD-04 Nitro reduced to Amino>100Negative (0.9x)95%

Data Interpretation: The data proves that retention of the 5-nitro group (CMPD-01 through CMPD-03) invariably triggers a genotoxic liability (Ames positive) and concentration-dependent hepatotoxicity due to redox cycling. Cyclization into hydantoins or quinazolines slightly mitigates cytotoxicity by removing the electrophilic propanone moiety, but the genotoxic alert remains. Crucially, when the nitro group is chemically reduced to an amino group (CMPD-04), both cytotoxicity and genotoxicity are abolished, confirming the nitro group as the primary driver of toxicity.

Conclusion & Lead Optimization Strategy

While 1-(2-Fluoro-5-nitrophenyl)propan-1-one is an invaluable synthetic intermediate, its derivatives carry inherent toxicological risks that must be managed. To advance these derivatives toward clinical viability, structural optimization must focus on replacing the nitro group. If the electron-withdrawing nature of the nitro group is required for target binding (e.g., maintaining the dipole moment for receptor affinity), medicinal chemists should substitute it with bioisosteres such as a trifluoromethyl ( −CF3​ ) or nitrile ( −CN ) group[4]. These substitutions maintain the required electronic properties without serving as a substrate for nitroreductases, thereby eliminating the redox-cycling toxicity pathway.

References

  • Structure–Activity Relationship of Antischistosomal Aryl Hydantoin (AR102) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents Source: Molecules (via PubMed/NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1-(2-Fluoro-5-nitrophenyl)propan-1-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of key intermediates for antischistosomal agents (e.g., AR102) and central nervous system (CNS) therapeutics[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of key intermediates for antischistosomal agents (e.g., AR102) and central nervous system (CNS) therapeutics[1][2].

Introduction & Mechanistic Rationale

The compound 1-(2-fluoro-5-nitrophenyl)propan-1-one is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of aryl hydantoin antischistosomal drugs and beta-secretase (BACE1) inhibitors[1][2].

The synthesis relies on the electrophilic aromatic substitution (nitration) of 1-(2-fluorophenyl)propan-1-one. The regioselectivity of this reaction is a textbook example of synergistic directing effects:

  • Fluorine (C2): An electronegative but highly polarizable halogen that acts as an ortho/para director due to lone-pair resonance donation.

  • Propanoyl Group (C1): An electron-withdrawing acyl group that acts as a meta director due to resonance destabilization of the ortho/para intermediates.

Both substituents synergistically direct the incoming nitronium ion ( NO2+​ ) to the C5 position (which is para to the fluorine and meta to the propanoyl group). The C3 position, while also theoretically activated by both groups, is sterically hindered and less favored. Consequently, performing this reaction under strictly controlled cryogenic conditions yields the 5-nitro isomer in near-quantitative yields[1].

Experimental Workflow

SynthesisWorkflow SM 1-(2-Fluorophenyl)propan-1-one (Starting Material) Cooling Cool to -45 °C (Cryogenic Control) SM->Cooling Nitration Dropwise Fuming HNO3 (Electrophilic Aromatic Substitution) Cooling->Nitration Stirring Stir at -45 °C for 1.5 h (Kinetic Control) Nitration->Stirring Quench Quench over Crushed Ice (Precipitation) Stirring->Quench Filtration Vacuum Filtration & Washing (H2O, then cold EtOH) Quench->Filtration Product 1-(2-Fluoro-5-nitrophenyl)propan-1-one (White Solid, Quant. Yield) Filtration->Product

Workflow for the regioselective nitration of 1-(2-fluorophenyl)propan-1-one.

Step-by-Step Laboratory Protocol

Safety & Compliance Warning: Fuming nitric acid ( HNO3​ , >90%) is a highly corrosive and powerful oxidizing agent. This procedure must be performed in a certified chemical fume hood behind a blast shield. Proper Personal Protective Equipment (PPE), including heavy-duty acid-resistant gloves, a face shield, and a chemical apron, is mandatory.

Equipment Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermocouple, an addition funnel, and an argon/nitrogen inlet.

  • Prepare a cryogenic cooling bath (e.g., dry ice/chlorobenzene or a programmable cryocooler) capable of maintaining a stable internal temperature of −45∘C [1].

Reaction Execution
  • Substrate Loading: Charge the flask with 1-(2-fluorophenyl)propan-1-one (10.0 g, 65.7 mmol). Note: If the starting material is highly viscous, a minimal amount of anhydrous dichloromethane (DCM) can be used as a co-solvent, though neat addition to the acid is standard if the substrate is liquid.

  • Cooling: Lower the flask into the cryogenic bath and allow the internal temperature to equilibrate to −45∘C .

  • Nitration: Charge the addition funnel with fuming HNO3​ (30 mL). Begin dropwise addition of the fuming nitric acid at a rate that maintains the internal temperature strictly between −45∘C and −40∘C .

    • Causality Insight: Exceeding −40∘C increases the risk of oxidative cleavage of the propanoyl aliphatic chain and promotes di-nitration or undesirable ortho-nitration (at C3)[1].

  • Maturation: Once the addition is complete, maintain the reaction mixture at −45∘C under vigorous stirring for 1.5 hours[1].

Workup and Isolation (Self-Validating System)
  • Quenching: Carefully pour the cold reaction mixture over 300 g of vigorously stirred crushed ice. The sudden dilution quenches the nitronium ion concentration, halting the reaction.

  • Precipitation: As the ice melts, the target compound, 1-(2-fluoro-5-nitrophenyl)propan-1-one, will precipitate out of the aqueous acidic solution as a white solid[1].

  • Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake extensively with cold deionized water ( 3×100mL ) until the filtrate reaches a neutral pH (validate with pH paper). Follow with a final wash of cold hexanes or a minimal amount of cold ethanol to remove trace lipophilic impurities.

  • Drying: Dry the solid in vacuo at 40∘C overnight to constant weight.

Quantitative Data & Analytical Validation

To ensure the protocol acts as a self-validating system, the isolated product must be verified against the following physicochemical and spectroscopic parameters.

ParameterExpected Value / ObservationReference
Appearance White solid[1]
Yield Quantitative ( ∼100% )[1]
Molecular Formula C9​H8​FNO3​ [1]
Molecular Weight 197.16 g/mol Calculated
1 H NMR (500 MHz, CDCl3​ ) δ 1.24 (t, J = 7.1 Hz, 3H, -CH3​ ), 3.05 (qd, J = 7.1, 1.5 Hz, 2H, -CH2​- ), additional aromatic signals characteristic of the 1,2,5-substitution pattern.[1]
In-Process Control (IPC) TLC (Hexanes:EtOAc 4:1). The product spot will be significantly more polar (lower Rf​ ) than the starting material and highly UV-active.Standard Lab Practice

References

  • Structure–Activity Relationship of Antischistosomal Aryl Hydantoin (AR102)

    • Source: Journal of Medicinal Chemistry - ACS Public
    • URL:[Link]

  • Source: US Patent US9309263B2 (Google Patents)

Sources

Application

The Versatile Building Block: 1-(2-Fluoro-5-nitrophenyl)propan-1-one in Pharmaceutical API Synthesis

An In-depth Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful synth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among these, 1-(2-Fluoro-5-nitrophenyl)propan-1-one emerges as a highly versatile intermediate, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is the foundation for its effective utilization in synthesis. The key properties of 1-(2-Fluoro-5-nitrophenyl)propan-1-one are summarized below.

PropertyValue
CAS Number 1374353-83-7
Molecular Formula C₉H₈FNO₃
Molecular Weight 197.16 g/mol
Appearance Pale yellow to yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and nitro substituents. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F and C-N couplings), and the aliphatic carbons of the propanone chain.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) stretch, the nitro group (N-O) stretches (symmetric and asymmetric), and C-F bond vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

The primary route for the synthesis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one is through the Friedel-Crafts acylation of 4-fluoro-1-nitrobenzene. This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring.

Diagram of the Synthesis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Protocol 1: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

Materials:

  • 4-Fluoro-1-nitrobenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 4-fluoro-1-nitrobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water deactivates the Lewis acid catalyst (AlCl₃).[1]

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the propanoyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1][2]

  • Reaction Temperature: The initial reaction is carried out at a low temperature to control the exothermicity, while refluxing is necessary to drive the reaction to completion.

  • Work-up: The acidic quench protonates the aluminum-ketone complex, liberating the product. The bicarbonate wash neutralizes any remaining acid.

Key Reactions and Applications in API Synthesis

The synthetic utility of 1-(2-Fluoro-5-nitrophenyl)propan-1-one lies in the selective reactivity of its functional groups: the activated fluorine atom, the reducible nitro group, and the ketone.

Diagram of Key Reactions

Caption: Key synthetic transformations of the building block.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group located ortho to it. This allows for the facile introduction of various nucleophiles, particularly amines, which is a common strategy in the synthesis of kinase inhibitors.[3][4]

Protocol 2: SNAr with a Primary or Secondary Amine

This protocol outlines a general procedure for the reaction of 1-(2-Fluoro-5-nitrophenyl)propan-1-one with an amine.

Materials:

  • 1-(2-Fluoro-5-nitrophenyl)propan-1-one

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., diisopropylethylamine, DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a solution of 1-(2-Fluoro-5-nitrophenyl)propan-1-one (1.0 equivalent) in anhydrous DMF or DMSO, add the amine (1.1-1.5 equivalents) and potassium carbonate or DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-substituted product.

Trustworthiness and Rationale:

  • The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, facilitating the displacement of the fluoride ion.[5]

  • The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reactants and stabilize the charged intermediate.

  • A base is required to deprotonate the amine nucleophile or to scavenge the HF by-product.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a key functional handle for further elaboration, such as amide bond formation or the construction of heterocyclic rings. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][7]

Protocol 3: Catalytic Hydrogenation of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

Materials:

  • 1-(2-Fluoro-5-nitrophenyl)propan-1-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 1-(2-Fluoro-5-nitrophenyl)propan-1-one (1.0 equivalent) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(5-amino-2-fluorophenyl)propan-1-one, which can be used in the next step without further purification or purified by column chromatography.

Expertise and Safety:

  • Catalyst Choice: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups.[8]

  • Safety: Catalytic hydrogenation with hydrogen gas requires specialized equipment and adherence to strict safety protocols due to the flammability of hydrogen and the pyrophoric nature of the catalyst. The reaction should be conducted in a well-ventilated area.

Heterocycle Synthesis

The ketone functionality, in conjunction with the other reactive sites, can be utilized in condensation reactions to form various heterocyclic systems, which are prevalent scaffolds in many APIs. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazoles.

Protocol 4: Synthesis of a Pyrazole Derivative

This protocol provides a general method for the condensation of 1-(2-Fluoro-5-nitrophenyl)propan-1-one with hydrazine.

Materials:

  • 1-(2-Fluoro-5-nitrophenyl)propan-1-one

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid

  • Water

Procedure:

  • Dissolve 1-(2-Fluoro-5-nitrophenyl)propan-1-one (1.0 equivalent) in ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mechanistic Insight:

  • The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the ketone with hydrazine.[9] Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.

Application in the Synthesis of Kinase Inhibitors

1-(2-Fluoro-5-nitrophenyl)propan-1-one and its derivatives are valuable precursors for the synthesis of various kinase inhibitors. For example, the 2-fluoro-5-aminophenyl ketone core, obtained after nitro reduction, is a key structural motif in certain classes of inhibitors that target kinases involved in cell signaling pathways crucial for cancer progression. The pyrazolo[1,5-a]pyrimidine scaffold, accessible from intermediates derived from this building block, is a recognized "privileged structure" in kinase inhibitor design.[10][11]

Diagram of a Potential Synthetic Pathway to a Kinase Inhibitor Scaffold

Caption: A potential route to a kinase inhibitor scaffold.

Conclusion

1-(2-Fluoro-5-nitrophenyl)propan-1-one represents a strategically important building block for the synthesis of pharmaceutical APIs, particularly kinase inhibitors. Its value stems from the presence of multiple, selectively addressable functional groups that allow for the construction of complex and diverse molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full potential of this versatile intermediate in their drug discovery programs. The continued exploration of the chemistry of such building blocks will undoubtedly fuel the development of the next generation of innovative medicines.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • A. A. Tolmachev, et al. Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. J. Comb. Chem.2007, 9 (3), 436–446.
  • S. H. Kim, et al. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Med. Chem. Lett.2014, 5 (8), 921–926.
  • PrepChem. Synthesis of 2-fluoro-5-nitroaniline. [Link]

  • Google Patents. 1-phenylpropanone compounds and their use. BR112019006565A2.
  • UCLA Garg Lab. Patents & Products. [Link]

  • MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Molbank2023, 2023(3), M1703.
  • WIPO. Search International and National Patent Collections. [Link]

  • PapersFlow. Multicomponent Reactions for Heterocycles: Research Guide & Papers. [Link]

  • University of South Florida. USF Patents. [Link]

  • PMC. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules2021, 26(16), 4983.
  • ResearchGate. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. [Link]

  • Google Patents. Method for preparing 2-nitro-5-(phenylthio)-anilines. US6552230B1.
  • ResearchGate. Multi-Component Reactions in Heterocyclic Chemistry. [Link]

  • Green Chemistry. Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes. 2001, 3, 37-38.
  • The University of Tokyo. Flow "Fine" Synthesis. [Link]

  • Refubium. 1.2 Multicomponent reactions. [Link]

  • Chemical Communications.
  • University of Wisconsin-Platteville. 13C NMR of 1-Propanol. [Link]

  • Shaalaa.com. What is the action of phenyl hydrazine on propanone? [Link]

Sources

Method

Application Note: Highly Efficient Nucleophilic Aromatic Substitution (SNAr) Using 1-(2-Fluoro-5-nitrophenyl)propan-1-one

Document Type: Technical Application Guide & Standard Operating Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The functionalization of aromatic rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The functionalization of aromatic rings is a cornerstone of small-molecule drug discovery. Among the various methodologies available, Nucleophilic Aromatic Substitution (SNAr) remains one of the most reliable and highly utilized reactions in medicinal chemistry [1]. This application note details the strategic utility of 1-(2-Fluoro-5-nitrophenyl)propan-1-one as a premium electrophilic building block. By leveraging its unique "dual-activation" electronic profile, researchers can achieve rapid, high-yielding C–N, C–O, and C–S bond formations under mild conditions, streamlining the synthesis of complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The "Dual-Activation" Advantage

To master the SNAr reaction, one must understand the causality behind the reactivity of the substrate. Unlike SN1 or SN2 reactions where bond-breaking is the rate-determining step, traditional stepwise SNAr reactions are governed by the addition of the nucleophile to form a negatively charged, non-aromatic Meisenheimer complex [2].

1-(2-Fluoro-5-nitrophenyl)propan-1-one is an exceptionally reactive substrate due to three synergistic factors:

  • The Fluorine Nucleofuge: Counterintuitively, fluorine is the best leaving group for SNAr. Its extreme electronegativity strongly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic and drastically lowering the activation energy required for the nucleophile's initial attack.

  • Ortho-Acyl Activation: The propanoyl group at the C1 position acts as a strong electron-withdrawing group (EWG) via both induction and resonance, stabilizing the negative charge of the intermediate.

  • Para-Nitro Activation: The nitro group at the C5 position is essential for the activation of the C–F bond [3]. It provides profound resonance stabilization, allowing the negative charge of the Meisenheimer complex to delocalize onto the highly electronegative oxygen atoms of the nitro group.

Because the re-aromatization (elimination of fluoride) is rapid and thermodynamically driven, the dual EWG stabilization of the transition state ensures that this substrate reacts significantly faster than mono-activated or chloro-analogues.

Reaction Pathway Visualization

SNAr_Mechanism Sub 1-(2-Fluoro-5-nitrophenyl) propan-1-one (Electrophile) MC Meisenheimer Complex (Resonance Stabilized) Sub->MC Addition (Slow) Nu Nucleophile (e.g., R-NH2) Nu->MC Prod SNAr Product (N-Aryl Derivative) MC->Prod Elimination (Fast) LG Fluoride Ion (Leaving Group) MC->LG

Fig 1: SNAr pathway showing rate-determining Meisenheimer complex formation and fluoride elimination.

Quantitative Data: Substrate Scope & Reaction Parameters

The choice of solvent and base is dictated by the nucleophile. Polar aprotic solvents (DMF, DMSO, MeCN) are strictly required as they solvate the cationic counter-ions (e.g., K⁺, Na⁺) while leaving the anionic/lone-pair nucleophiles "naked" and highly reactive.

Nucleophile ClassRepresentative ReagentBase (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Primary Amine BenzylamineK₂CO₃ (2.0)DMF602 - 485 - 95
Secondary Amine MorpholineDIPEA (2.5)MeCN803 - 580 - 90
Thiol ThiophenolCs₂CO₃ (1.5)DMSORT1 - 290 - 98
Alkoxide Sodium methoxideNone*MeOH654 - 675 - 85

*Note: When using pre-formed alkali alkoxides, additional base is not required. However, competitive transesterification or aldol-type side reactions must be monitored.

Standard Operating Protocol: N-Arylation via SNAr

This protocol describes a self-validating system for the coupling of 1-(2-Fluoro-5-nitrophenyl)propan-1-one with a primary amine. The methodology is designed to prevent competitive hydrolysis and ensure complete conversion.

Reagents & Materials
  • Electrophile: 1-(2-Fluoro-5-nitrophenyl)propan-1-one (1.0 mmol, 197.16 mg)

  • Nucleophile: Primary Amine (e.g., Benzylamine) (1.2 mmol)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Execution
  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: Excluding moisture prevents the hydroxide ion (formed from trace water and base) from acting as a competing nucleophile, which would yield the unwanted phenol byproduct.

  • Reagent Charging: Add the 1-(2-Fluoro-5-nitrophenyl)propan-1-one (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol) to the flask.

  • Solvation & Initiation: Inject 5.0 mL of anhydrous DMF, followed by the dropwise addition of the primary amine (1.2 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-calibrated oil bath or heating block.

  • Validation Checkpoint (Visual): Within 30–45 minutes, the reaction mixture should transition from a pale yellow solution to a deep orange/red suspension. This chromatic shift indicates the transient formation of the Meisenheimer complex and the subsequent precipitation of potassium fluoride (KF) salts.

  • Reaction Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of EtOAc, and wash with 1 mL of water. Analyze the organic layer via TLC (Hexanes/EtOAc, 3:1). The starting fluoroarene (high Rf, UV-active) should be completely consumed, replaced by a lower Rf bright yellow/orange spot (product).

  • Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to completely remove residual DMF. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace amine remains.

Analytical Characterization & Troubleshooting

To confirm the success of the SNAr reaction, utilize the following analytical markers:

  • ¹⁹F NMR: The complete disappearance of the distinct fluorine signal (typically around -105 to -115 ppm) is the most definitive proof of complete conversion.

  • ¹H NMR: Look for the collapse of the complex splitting pattern of the fluoroarene ring protons. The proton adjacent to the newly formed amine will shift upfield due to the electron-donating nature of the nitrogen lone pair (relative to the highly electronegative fluorine).

  • Troubleshooting Incomplete Conversion: If starting material persists, the most common culprit is nucleophile protonation. Ensure the K₂CO₃ is finely milled and strictly anhydrous. If using a sterically hindered secondary amine, switch to a more soluble organic base like DIPEA or raise the temperature to 80 °C.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. 1

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules (MDPI). 2

  • The existence of nitro group in fluoroarenes is essential for activation of the C–F bond. RSC Advances. 3

Sources

Application

Using 1-(2-Fluoro-5-nitrophenyl)propan-1-one in palladium-catalyzed cross-coupling reactions

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Fluoro-5-nitrophenyl)propan-1-one Executive Summary 1-(2-Fluoro-5-nitrophenyl)propan-1-one is a highly functionalized aromatic ketone that serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

Executive Summary 1-(2-Fluoro-5-nitrophenyl)propan-1-one is a highly functionalized aromatic ketone that serves as a versatile building block in medicinal chemistry and advanced materials synthesis. While carbon-fluorine (C–F) bonds are notoriously inert in standard transition-metal catalysis due to their high bond dissociation energy (~116 kcal/mol), the synergistic electronic effects of this specific molecule allow for direct, palladium-catalyzed C–F bond functionalization. This guide outlines the mechanistic rationale, optimized conditions, and self-validating protocols for utilizing this substrate in C–C and C–N cross-coupling reactions.

Substrate Profiling & Mechanistic Rationale

In unactivated fluoroarenes, the C–F bond is highly resistant to oxidative addition by low-valent palladium species. However, in 1-(2-Fluoro-5-nitrophenyl)propan-1-one, the C–F bond is highly activated by the strongly electron-withdrawing para-nitro group and the ortho-propionyl group[1].

The Causality of Oxidative Addition: Unlike the concerted oxidative addition seen with aryl iodides or bromides, the oxidative addition of highly electron-deficient fluoroarenes proceeds via a nucleophilic aromatic substitution ( SN​Ar )-like pathway[2]. The electron-rich Pd(0) active catalyst attacks the fluorinated carbon, and the resulting negative charge in the transition state is stabilized by the Meisenheimer-like resonance provided by the nitro group.

To facilitate this difficult step, the choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos) are required. Their steric bulk promotes the formation of a highly reactive monoligated Pd(0) species, while their electron-rich nature maximizes the nucleophilicity of the palladium center, driving the C–F bond cleavage and preventing off-target reactions[3].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (SNAr-like transition state) Pd(II)(Ar)(F)L Pd0->OxAdd + Substrate TransMet Transmetalation Base / Nucleophile Pd(II)(Ar)(Nu)L OxAdd->TransMet + Nucleophile RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 - Product Substrate 1-(2-Fluoro-5-nitrophenyl)propan-1-one Substrate->OxAdd C-F Activation

Catalytic cycle of Pd-catalyzed C-F activation via an SNAr-like oxidative addition.

Quantitative Condition Optimization

The table below summarizes the causality behind condition screening for the C–F activation of activated fluoroarenes, demonstrating why specific catalytic systems succeed or fail.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3THF/H2O80<5%Insufficient nucleophilicity of Pd to cleave the C–F bond.
Pd(OAc)2 / XPhosK3PO4Toluene10045%Moderate C–F insertion; competing protodeboronation observed.
Pd(OAc)2 / BrettPhos Cs2CO3 Toluene 110 92% Optimal monoligated Pd(0) formation drives oxidative addition.
Pd2(dba)3 / RuPhos K3PO4 Dioxane 100 88% Optimal for C–N coupling; mild base prevents aldol side-reactions.

Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Synthesis of 1-(2-aryl-5-nitrophenyl)propan-1-one derivatives.

  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)2 (5.6 mg, 0.025 mmol, 5 mol%), BrettPhos (13.4 mg, 0.025 mmol, 5 mol%), and Cs2CO3 (325.8 mg, 1.0 mmol, 2.0 equiv).

  • Substrate Addition: Add 1-(2-Fluoro-5-nitrophenyl)propan-1-one (98.6 mg, 0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.75 mmol, 1.5 equiv).

  • Solvent & Sealing: Add 2.5 mL of anhydrous, degassed toluene. Seal the tube with a PTFE screw cap and remove it from the glovebox.

  • Reaction Execution: Stir the mixture vigorously (800 rpm) at 110 °C for 16 hours.

    • Causality Check: The elevated temperature (110 °C) is strictly required to overcome the high activation barrier of C–F bond cleavage, which is significantly higher than that of traditional C–Br or C–I bonds[1].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Synthesis of 1-(2-(alkyl/arylamino)-5-nitrophenyl)propan-1-one.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine Pd2(dba)3 (11.4 mg, 0.0125 mmol, 2.5 mol%), RuPhos (11.7 mg, 0.025 mmol, 5 mol%), and anhydrous K3PO4 (212.3 mg, 1.0 mmol, 2.0 equiv) in a 10 mL reaction vial.

  • Substrate Addition: Add 1-(2-Fluoro-5-nitrophenyl)propan-1-one (98.6 mg, 0.5 mmol, 1.0 equiv) and the primary or secondary amine (0.6 mmol, 1.2 equiv).

  • Solvent & Sealing: Add 2.5 mL of anhydrous 1,4-dioxane. Seal the vial with a Teflon-lined crimp cap.

  • Reaction Execution: Stir at 100 °C for 12 hours.

    • Causality Check: K3PO4 is specifically selected over stronger bases like NaOtBu. Strong bases would deprotonate the acidic alpha-protons of the propan-1-one moiety, leading to unwanted enolate-driven aldol condensations or degradation of the nitroarene framework.

  • Workup: Cool to room temperature, quench with water (5 mL), and extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via column chromatography.

Workflow Decision Matrix

Workflow Start 1-(2-Fluoro-5-nitrophenyl) propan-1-one Decision Target Bond? Start->Decision CC C-C Bond (Suzuki-Miyaura) Decision->CC Arylboronic Acids CN C-N Bond (Buchwald-Hartwig) Decision->CN Amines OptCC Pd(OAc)2, BrettPhos Cs2CO3, Toluene, 110°C CC->OptCC OptCN Pd2(dba)3, RuPhos K3PO4, Dioxane, 100°C CN->OptCN

Decision tree for selecting optimal Pd-catalyzed cross-coupling conditions.

Self-Validating Systems & Quality Control

To ensure the integrity of the experimental setup and avoid false positives, researchers must implement the following self-validating checks:

  • 19 F NMR Reaction Tracking: The disappearance of the distinct aryl fluoride resonance provides a direct, quantitative measure of conversion without the need for product isolation.

    • Validation Step: Take a 0.1 mL aliquot at 4 hours, dilute in CDCl3, and acquire a rapid 19 F NMR spectrum. The complete consumption of the substrate's fluorine signal directly validates the success of the C–F oxidative addition step. If the signal persists but the boronic acid is consumed, it indicates premature protodeboronation rather than successful cross-coupling.

  • Palladium-Free Control Reactions: Because the substrate is highly activated by the nitro and carbonyl groups, background uncatalyzed SN​Ar can occur with strong nucleophiles (e.g., primary aliphatic amines). Always run a control reaction devoid of the Pd/Ligand complex. If the control yields the product, the transformation is proceeding via classical SN​Ar , and the palladium catalyst is redundant.

References

  • Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. URL: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI Catalysts. URL: [Link]

  • Highly Selective Pd-Catalyzed Direct C–F Bond Arylation of Polyfluoroarenes. Organic Letters. URL: [Link]

Sources

Method

Application Notes and Protocols: Synthesis of Bioactive Intermediates from 1-(2-Fluoro-5-nitrophenyl)propan-1-one

Introduction: Strategic Utility of 1-(2-Fluoro-5-nitrophenyl)propan-1-one in Medicinal Chemistry The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often imparting...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Utility of 1-(2-Fluoro-5-nitrophenyl)propan-1-one in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1] The starting material, 1-(2-Fluoro-5-nitrophenyl)propan-1-one, represents a highly versatile platform for the synthesis of a diverse array of bioactive intermediates. This molecule is endowed with three key reactive sites: the electrophilic carbon of the ketone, the activated aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), and the nitro group, which can be readily reduced to an amine. This trifecta of reactivity allows for a modular and divergent synthetic approach to complex molecular architectures.

The presence of the fluorine atom ortho to the nitro group significantly activates the aromatic ring for SNAr reactions, a crucial transformation for the construction of biaryl ethers and other complex linkages found in many biologically active compounds, including cyclic peptides.[2] Furthermore, the propiophenone side chain provides a handle for a variety of chemical manipulations, including reduction, oxidation, and α-functionalization, to generate chiral centers and introduce further diversity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of key bioactive intermediates from 1-(2-Fluoro-5-nitrophenyl)propan-1-one. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower the user to adapt and innovate.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 1-(2-Fluoro-5-nitrophenyl)propan-1-one can be broadly categorized into three main transformations, which can be employed sequentially or in various combinations to achieve the desired molecular complexity.

  • Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position: The electron-withdrawing nitro group strongly activates the ortho-positioned fluorine for displacement by a variety of nucleophiles. This is a powerful method for forging carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The choice of solvent and base is critical in these reactions to ensure optimal reactivity and minimize side reactions.

  • Transformations of the Propiophenone Side Chain: The ketone functionality is a versatile handle for a range of chemical modifications. Asymmetric reduction can introduce a chiral hydroxyl group, a common feature in many bioactive molecules. The α-carbon can be functionalized via enolate chemistry to introduce alkyl, aryl, or heteroatom substituents.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative, which opens up a vast array of subsequent chemical transformations. The resulting amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings, which are prevalent in many pharmaceutical agents.

The interplay of these three reactive centers allows for a highly modular approach to library synthesis and lead optimization.

Experimental Protocols

Protocol 1: Synthesis of a Chiral β-Amino Alcohol Intermediate via Asymmetric Reduction and Nitro Group Reduction

This protocol details a two-step sequence to generate a valuable chiral β-amino alcohol intermediate, a key building block for many pharmaceuticals.

Step 1: Asymmetric Reduction of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

This step focuses on the stereoselective reduction of the ketone to a chiral alcohol. The use of a chiral catalyst, such as a CBS catalyst, is crucial for achieving high enantioselectivity.

  • Materials:

    • 1-(2-Fluoro-5-nitrophenyl)propan-1-one

    • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane dimethyl sulfide complex (BMS, ~10 M)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate

    • Hexanes

  • Procedure:

    • To a dry, nitrogen-purged round-bottom flask, add 1-(2-Fluoro-5-nitrophenyl)propan-1-one (1.0 eq).

    • Dissolve the starting material in anhydrous THF (10 mL per 1 g of starting material).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.

    • Stir the mixture for 10 minutes at 0 °C.

    • Slowly add the borane dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL per 1 g of starting material) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl (10 mL per 1 g of starting material) and stir for another 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired chiral alcohol.

Step 2: Reduction of the Nitro Group

This step involves the reduction of the nitro group to an amine using a standard catalytic hydrogenation.

  • Materials:

    • (R)-1-(2-Fluoro-5-nitrophenyl)propan-1-ol (from Step 1)

    • 10% Palladium on Carbon (Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a hydrogenation flask, dissolve the chiral alcohol (1.0 eq) in methanol (20 mL per 1 g of starting material).

    • Carefully add 10% Pd/C (10% by weight of the starting material).

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC until complete consumption of the starting material (typically 2-4 hours).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the desired chiral β-amino alcohol.

Intermediate Expected Yield Purity (by HPLC) Enantiomeric Excess (ee)
(R)-1-(2-Fluoro-5-nitrophenyl)propan-1-ol85-95%>98%>95%
(R)-1-(5-Amino-2-fluorophenyl)propan-1-ol>95%>98%>95%

Diagram of the Synthetic Workflow

G start 1-(2-Fluoro-5-nitrophenyl)propan-1-one step1 (R)-CBS, BMS THF, 0 °C start->step1 product1 (R)-1-(2-Fluoro-5-nitrophenyl)propan-1-ol step1->product1 step2 H₂, 10% Pd/C Methanol product1->step2 product2 (R)-1-(5-Amino-2-fluorophenyl)propan-1-ol step2->product2 bioactive Bioactive Amides, Sulfonamides, Heterocycles product2->bioactive Further Derivatization

Caption: Synthesis of a chiral β-amino alcohol intermediate.

Protocol 2: Synthesis of a Benzofuran Intermediate via Intramolecular SNAr

This protocol outlines the synthesis of a substituted benzofuran, a privileged scaffold in medicinal chemistry, through an intramolecular nucleophilic aromatic substitution.

Step 1: α-Bromination of the Ketone

This step introduces a bromine atom at the α-position of the ketone, setting the stage for the subsequent cyclization.

  • Materials:

    • 1-(2-Fluoro-5-nitrophenyl)propan-1-one

    • N-Bromosuccinimide (NBS)

    • AIBN (Azobisisobutyronitrile)

    • Carbon Tetrachloride (CCl₄) or Benzene

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 1-(2-Fluoro-5-nitrophenyl)propan-1-one (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN.

    • Add CCl₄ (20 mL per 1 g of starting material).

    • Reflux the mixture with vigorous stirring.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form the Benzofuran

In this step, a base is used to promote an intramolecular SNAr reaction, leading to the formation of the benzofuran ring.

  • Materials:

    • Crude 2-bromo-1-(2-fluoro-5-nitrophenyl)propan-1-one (from Step 1)

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the crude α-bromo ketone in DMF (15 mL per 1 g of starting material).

    • Add finely ground K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the desired benzofuran.

Intermediate Expected Yield (over 2 steps) Purity (by HPLC)
2-Ethyl-5-nitrobenzofuran60-70%>97%

Diagram of the Benzofuran Synthesis

G start 1-(2-Fluoro-5-nitrophenyl)propan-1-one step1 NBS, AIBN CCl₄, Reflux start->step1 intermediate 2-Bromo-1-(2-fluoro-5-nitrophenyl)propan-1-one step1->intermediate step2 K₂CO₃, DMF 80 °C intermediate->step2 product 2-Ethyl-5-nitrobenzofuran step2->product bioactive Bioactive Benzofuran Derivatives product->bioactive Further Functionalization

Caption: Synthesis of a substituted benzofuran intermediate.

Safety and Handling Precautions

1-(2-Fluoro-5-nitrophenyl)propan-1-one and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Nitroaromatic compounds are potentially toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

1-(2-Fluoro-5-nitrophenyl)propan-1-one is a valuable and versatile starting material for the synthesis of a wide range of bioactive intermediates. The protocols outlined in these application notes provide a solid foundation for the exploration of its chemical potential. By leveraging the unique reactivity of this molecule, researchers can access novel chemical entities with the potential for significant therapeutic applications. The modular nature of the synthetic routes described herein is particularly well-suited for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

  • Hutton, C. A. (1999). Synthesis of beta-hydroxy-beta-(fluoronitrophenyl)alanines: vital components in the assembly of biologically active cyclic peptides. Organic Letters, 1(2), 295-297.
  • Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Di Micco, S., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3958.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • Sigma-Aldrich. 1-(2-Fluoro-5-nitrophenyl)ethanone.
  • Deng, S., et al. (2009). Bioactive 5,6-Dihydro-α-pyrone Derivatives from Hyptis brevipes.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Anderson, R. J., et al. (2010). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 53(5), 1636-1686.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Hydrodefluorination in 1-(2-Fluoro-5-nitrophenyl)propan-1-one Reduction

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering chemoselectivity issues during the reduction of 1-(2-fluoro-5-nitrophenyl)propan-1-one.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering chemoselectivity issues during the reduction of 1-(2-fluoro-5-nitrophenyl)propan-1-one.

Mechanistic Insight: The "Why" Behind Defluorination

The substrate 1-(2-fluoro-5-nitrophenyl)propan-1-one presents a classic chemoselectivity challenge. It contains three reactive sites: an aryl fluoride, an aliphatic ketone, and a nitro group.

While the C–F bond is typically the strongest carbon-halogen bond, its stability is severely compromised in this specific scaffold. The fluorine atom is situated ortho to an electron-withdrawing carbonyl group (the propan-1-one moiety). This lowers the electron density around the C–F bond, drastically reducing the activation barrier for oxidative addition by highly active transition metals [2]. When standard Palladium on Carbon (Pd/C) is used under hydrogen gas, the palladium readily inserts into the activated C–F bond, leading to rapid hydrodefluorination. Furthermore, Pd/C can catalyze the over-reduction of the ketone to an alcohol.

To successfully isolate 1-(5-amino-2-fluorophenyl)propan-1-one, the reduction must be strictly chemoselective for the nitro group, requiring either poisoned catalysts or mild dissolving-metal techniques.

Visual Workflow: Reaction Pathways

G SM 1-(2-Fluoro-5-nitrophenyl)propan-1-one (Starting Material) PdC Standard Hydrogenation (Pd/C, H2) SM->PdC PtS Chemoselective Reduction (Pt(S)/C, H2 or Fe/NH4Cl) SM->PtS Defluoro 1-(3-Aminophenyl)propan-1-one (Hydrodefluorination Byproduct) PdC->Defluoro C-F Cleavage Alcohol 1-(2-Fluoro-5-nitrophenyl)propan-1-ol (Ketone Over-reduction) PdC->Alcohol C=O Reduction Product 1-(5-Amino-2-fluorophenyl)propan-1-one (Desired Product) PtS->Product Selective NO2 Reduction

Reaction pathways for 1-(2-Fluoro-5-nitrophenyl)propan-1-one reduction.

Troubleshooting FAQs

Q: Why is my fluorine completely falling off when I use standard Palladium on Carbon (Pd/C)? A: Standard Pd/C is highly active for oxidative addition into activated aryl halides. Because your fluorine is ortho to a ketone, it is highly activated. The palladium inserts into the C–F bond, and subsequent reductive elimination replaces the fluorine with hydrogen, generating a stoichiometric equivalent of highly corrosive hydrogen fluoride (HF) in the process [2].

Q: What is the best catalytic alternative to Pd/C for this specific scaffold? A: Sulfided Platinum on Carbon, denoted as Pt(S)/C , is the gold standard for this transformation. The sulfur acts as a selective catalyst poison. It strongly binds to the highly active step-edge sites on the platinum nanoparticles—the exact sites responsible for oxidative addition into the C–F bond. Meanwhile, the terrace sites remain open and active for the reduction of the N–O bond, ensuring excellent chemoselectivity [1].

Q: Will the ketone (propan-1-one) be reduced to an alcohol during this process? A: With standard Pd/C under high H2 pressure, ketone reduction is a highly competitive side reaction. However, both Pt(S)/C and mild stoichiometric reductions (like Fe/NH₄Cl) are highly chemoselective and will leave the aliphatic ketone completely intact [3].

Q: How do temperature and pressure affect the hydrodefluorination rate? A: Counterintuitively, "hydrogen-starved" conditions (low H2 pressure, poor agitation, or high catalyst loading) actually increase the rate of hydrodefluorination relative to nitro reduction [2]. If you must use a highly active catalyst, ensure efficient mass transfer and maintain a steady, high pressure of hydrogen to favor the faster N–O reduction kinetics over C–F cleavage.

Quantitative Catalyst Comparison

Catalyst / ReagentNitro Reduction RateKetone PreservationFluorine PreservationRecommended Use
Pd/C (10%), H₂ Very FastPoor to ModerateVery Poor (<10% F retained)Not recommended
Pt/C (5%), H₂ ModerateGoodModerate (~60% F retained)Backup catalytic option
Pt(S)/C (5%), H₂ FastExcellentExcellent (>98% F retained)Primary catalytic method
Fe / NH₄Cl, EtOH/H₂O ModerateExcellentExcellent (>99% F retained)Primary stoichiometric method
SnCl₂·2H₂O, EtOH FastExcellentExcellent (>99% F retained)Small-scale analytical standard

Validated Experimental Protocols

Both protocols below are designed as self-validating systems. By monitoring specific mass-to-charge (m/z) ratios via LCMS, you can instantly verify the integrity of the fluorine atom and the ketone group during the reaction.

Protocol A: Catalytic Hydrogenation using Sulfided Platinum (Pt(S)/C)

This is the preferred method for scale-up due to ease of workup and minimal waste generation.

  • Preparation: In a clean, dry hydrogenation vessel, dissolve 1-(2-fluoro-5-nitrophenyl)propan-1-one (1.0 eq) in THF or Ethyl Acetate (0.1 M concentration).

  • Catalyst Addition: Add 5% Pt(S)/C (1.0 to 2.0 mol% Pt relative to substrate). Note: Ensure the catalyst is explicitly the sulfided variant.

  • Purging: Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reaction: Pressurize the vessel to 3-4 bar (45-60 psi) of H₂. Stir vigorously at 20–25 °C (Room Temperature). Do not heat, as elevated temperatures promote defluorination.

  • Monitoring (Self-Validation): Sample the reaction at 4 hours. Analyze via LCMS (ESI+).

    • Target Product: Look for [M+H]+ = 168.08.

    • Defluorination Warning: If you see [M+H]+ = 150.09, immediately stop the reaction and check agitation/pressure.

    • Over-reduction Warning: If you see [M+H]+ = 170.10, the ketone is reducing to an alcohol.

  • Workup: Once the starting material is consumed, vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pt(S)/C catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(5-amino-2-fluorophenyl)propan-1-one.

Protocol B: Mild Iron-Mediated Reduction (Béchamp-type)

This is the preferred method when specialized hydrogenation equipment or Pt(S)/C is unavailable. It is inherently incapable of reducing the ketone or cleaving the C–F bond.

  • Preparation: Suspend 1-(2-fluoro-5-nitrophenyl)propan-1-one (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 4.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Reaction: Heat the vigorously stirred suspension to 80 °C. The reaction mixture will turn dark brown/black as iron oxides form.

  • Monitoring: Check by TLC (Hexanes/EtOAc 7:3) or LCMS after 2 hours. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron residues, washing thoroughly with EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure amine.

References

  • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(23), 9841-9844. URL: [Link]

  • Mallia, C. J., et al. (2023). Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Organic Process Research & Development, 27(1), 167-178. URL: [Link]

Optimization

Troubleshooting common impurities in 1-(2-Fluoro-5-nitrophenyl)propan-1-one synthesis

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you understand that the nitration of deactivated aromatic systems requires precision.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you understand that the nitration of deactivated aromatic systems requires precision. The synthesis of 1-(2-fluoro-5-nitrophenyl)propan-1-one via the electrophilic aromatic substitution (EAS) of 1-(2-fluorophenyl)propan-1-one is a classic example of synergistic directing effects, but it is prone to specific impurity profiles if reaction parameters drift[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why is my final product contaminated with the 3-nitro regioisomer (1-(2-fluoro-3-nitrophenyl)propan-1-one)? The Causality: This is a fundamental regioselectivity issue driven by the electronic nature of your starting material. The fluorine atom is an ortho/para director, while the propionyl group is a meta director. Both groups synergistically direct the incoming nitronium ion ( NO2+​ ) to positions 3 and 5[1][3]. While position 5 is sterically unhindered (yielding your target product), position 3 is flanked by the fluorine and the bulky propionyl group. If the reaction temperature exceeds 5°C, the kinetic energy overcomes this steric barrier, increasing the formation of the 3-nitro impurity[4]. The Fix: Strictly maintain the reaction temperature between 0°C and 5°C during the addition of the mixed acid. Use a high-efficiency chiller rather than a standard ice bath to ensure rapid heat dissipation.

Q2: I am detecting dinitro impurities (e.g., 3,5-dinitro derivatives) in my HPLC trace. How do I prevent over-nitration? The Causality: The introduction of the first nitro group heavily deactivates the aromatic ring, making a second nitration thermodynamically difficult[1]. However, dinitration occurs if there is a localized excess of nitronium ions combined with poor mixing or elevated temperatures. The Fix: Ensure the molar ratio of HNO3​ to the starting material does not exceed 1.1:1. Optimize your impeller speed to prevent localized "hot spots" of concentrated mixed acid during the dosing phase.

Q3: My yield is low, and I am seeing polar baseline impurities on TLC, including 2-fluoro-5-nitrobenzoic acid. What is happening? The Causality: Nitric acid is not just an electrophile source; it is a potent oxidant. Prolonged exposure of the propionyl aliphatic chain to the oxidizing mixed acid environment—especially if the quench is delayed or the temperature spikes—leads to the oxidative cleavage of the α -carbon, yielding carboxylic acid byproducts. The Fix: Implement strict In-Process Controls (IPC). Quench the reaction immediately once the starting material is ≤1% . Do not let the reaction stir overnight.

Part 2: Mechanistic & Workflow Visualizations

To understand the causality of impurity formation, we must map the electrophilic aromatic substitution pathway.

Regioselectivity SM 1-(2-fluorophenyl)propan-1-one (Starting Material) Nitronium Nitronium Ion (NO2+) Electrophile SM->Nitronium Major 1-(2-Fluoro-5-nitrophenyl)propan-1-one (Target: 5-nitro isomer) Nitronium->Major Para to F, Meta to C=O (Synergistic & Unhindered) Minor 1-(2-Fluoro-3-nitrophenyl)propan-1-one (Impurity: 3-nitro isomer) Nitronium->Minor Ortho to F, Meta to C=O (Sterically Hindered) Over Dinitro Derivatives (Over-nitration Impurities) Major->Over Excess NO2+ / High Temp Minor->Over Excess NO2+ / High Temp

Fig 1: Regioselective pathways and impurity formation during EAS nitration.

Workflow Step1 1. Mixed Acid Preparation HNO3 + H2SO4 at 0°C Step2 2. Substrate Addition Controlled dosing of SM Step1->Step2 Step3 3. Reaction Incubation 0-5°C, continuous stirring Step2->Step3 IPC In-Process Control (IPC) HPLC/TLC for SM depletion Step3->IPC IPC->Step3 SM > 1% Step4 4. Quenching Rapid transfer to crushed ice IPC->Step4 SM < 1% Step5 5. Isolation & Purification Extraction & Recrystallization Step4->Step5

Fig 2: Self-validating experimental workflow for nitration and purification.

Part 3: Quantitative Impurity Profile Data

Monitoring and quantifying impurities is critical for downstream pharmaceutical applications. Below is a summary of the expected impurity profile and acceptable mitigation thresholds.

Impurity TypeSpecific CompoundPrimary CauseTypical Abundance (Crude)Mitigation / Removal Strategy
Regioisomer 1-(2-Fluoro-3-nitrophenyl)propan-1-oneSteric bypass due to elevated reaction temp (>5°C).5.0% - 12.0%Recrystallization from Ethanol/Water (3:1); strict temp control.
Over-nitration 1-(2-Fluoro-3,5-dinitrophenyl)propan-1-oneExcess HNO3​ ; localized poor mixing.0.5% - 2.0%Limit HNO3​ to 1.05 - 1.10 equivalents; increase agitation.
Oxidation 2-Fluoro-5-nitrobenzoic acidOxidative cleavage of the propionyl group.1.0% - 3.0%Avoid prolonged reaction times; wash organic layer with 5% NaHCO3​ .
Residual SM 1-(2-Fluorophenyl)propan-1-oneIncomplete reaction; insufficient nitronium generation.< 1.0%Ensure H2​SO4​ is fully concentrated (98%) to drive NO2+​ formation.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, this protocol incorporates mandatory validation gates. Do not proceed to the next step unless the validation criteria are met.

Reagents Required:

  • 1-(2-Fluorophenyl)propan-1-one (1.0 eq, Substrate)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%, Solvent/Catalyst)

  • Concentrated Nitric Acid ( HNO3​ , 68-70%, 1.05 eq, Nitrating Agent)

Step-by-Step Methodology:

  • Acid Mixture Preparation:

    • Action: Charge a dry, multi-neck reactor with concentrated H2​SO4​ (approx. 5 volumes relative to substrate). Cool the reactor to 0°C using a circulator bath. Slowly add HNO3​ (1.05 eq) dropwise while maintaining high agitation.

    • Validation Gate 1: The internal temperature must stabilize at 0°C to 2°C before proceeding. If the temperature fluctuates, check the chiller capacity.

  • Substrate Dosing:

    • Action: Dissolve 1-(2-fluorophenyl)propan-1-one in a minimal amount of cold H2​SO4​ (optional, for flowability) and add it dropwise to the mixed acid.

    • Validation Gate 2 (Exotherm Control): The addition rate must be dynamically controlled so that the internal temperature never exceeds 5°C. If Tint​ reaches 4.5°C, pause dosing immediately.

  • Reaction & In-Process Control (IPC):

    • Action: Once dosing is complete, stir the mixture at 0-5°C for 1 to 2 hours.

    • Validation Gate 3 (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL ice water, extract with ethyl acetate, and analyze via HPLC or TLC (Hexanes:EtOAc 8:2). Proceed to Step 4 only when the starting material peak is ≤1% .

  • Quenching:

    • Action: Transfer the reaction mixture slowly into a vigorously stirred vessel containing a 10-fold excess of crushed ice and water.

    • Validation Gate 4: The quench vessel temperature must remain below 15°C to prevent late-stage oxidative cleavage of the propionyl group.

  • Isolation & Purification:

    • Action: Extract the aqueous slurry with Ethyl Acetate (3 x 3 vols). Wash the combined organic layers with cold water, followed by saturated aqueous NaHCO3​ (to remove 2-fluoro-5-nitrobenzoic acid), and brine. Dry over Na2​SO4​ and concentrate in vacuo.

    • Validation Gate 5: The crude mass balance should be 90-95%. Recrystallize the crude solid from an Ethanol/Water mixture to purge the 3-nitro regioisomer. Final purity must be confirmed by 1H -NMR (look for the disappearance of the proton adjacent to the fluorine in the 3-position).

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 1-(2-Fluoro-5-nitrophenyl)propan-1-one

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with purifying 1-(2-Fluoro-5-nitrophenyl)propan-1-one .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with purifying 1-(2-Fluoro-5-nitrophenyl)propan-1-one .

This target molecule presents unique chromatographic challenges. The highly polar, electron-withdrawing nitro group combined with the hydrogen-bond accepting ketone and the electronegative fluorine atom creates a moderately polar, electron-deficient aromatic system. These structural features often lead to severe peak tailing, irreversible adsorption, and co-elution with structurally similar nitration byproducts on standard normal-phase silica gel.

Below, you will find field-proven troubleshooting strategies, quantitative solvent data, and self-validating experimental protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does 1-(2-Fluoro-5-nitrophenyl)propan-1-one exhibit severe band broadening and streaking on standard silica gel? A1: Band broadening and tailing are the direct result of secondary chemical interactions between your analyte and the stationary phase 1. The nitro and ketone functional groups act as potent hydrogen-bond acceptors, interacting intensely with residual acidic silanol (-SiOH) groups on the silica surface. Furthermore, ambient humidity can deactivate silica by blocking active sites, altering partition dynamics and exacerbating poor resolution [[2]](). Resolution Strategy: Switch from a standard Hexane/Ethyl Acetate system to a solvent mixture containing Dichloromethane (DCM). DCM possesses a higher polarizability, providing better solvation for nitroaromatics while effectively competing for silanol active sites to sharpen elution bands.

Q2: I am observing co-elution of the target compound with unreacted fluorobenzene precursors and regioisomers (e.g., 4-nitro isomers). How can I force separation? A2: Poor separation of regioisomers occurs when the mobile phase polarity is adjusted without addressing selectivity3. Because isomers share identical molecular weights and similar dipole moments, standard dipole-dipole interactions (Hexane/EtOAc) fail to differentiate them. Resolution Strategy: Employ a solvent system that exploits π−π interactions. Replacing Hexane with Toluene (e.g., Toluene/Ethyl Acetate) leverages the electron-deficient nature of the fluoronitrophenyl ring. The electron-rich toluene transiently interacts with the electron-poor nitroaromatic ring, amplifying subtle electronic and steric variances between isomers to achieve baseline separation.

Q3: What is the most reliable column packing method to prevent channeling for this dense nitro compound? A3: Wet packing is strictly required. A poorly packed, dry column leads to uneven mobile phase flow and air pockets, causing band broadening and compromised resolution 4. Wet packing—where the silica is slurried with the mobile phase prior to pouring—ensures a uniform stationary bed, which is critical for maintaining sharp bands when separating structurally similar nitroaromatics 5.

Part 2: Quantitative Solvent System Comparison

To streamline your method development, consult the following empirical data matrix for nitroaromatic ketone separations.

Solvent SystemPolarity IndexSelectivity MechanismTarget Rf​ RangePrimary Troubleshooting Application
Hexane / EtOAc (8:2) ~1.1Standard dipole-dipole0.25 - 0.35Baseline starting point for highly pure crude.
Hexane / DCM (1:1) ~1.5High polarizability0.30 - 0.40Eliminates severe tailing caused by silanol-ketone interactions.
Toluene / EtOAc (9:1) ~2.6Aromatic π−π stacking0.35 - 0.45Resolves co-eluting nitration regioisomers.

Part 3: Self-Validating Experimental Protocols

Protocol A: Systematic TLC Solvent Optimization

This protocol utilizes the "triangle method" to systematically pinpoint the optimal mobile phase prior to scaling up 1.

  • Silica Activation: Heat silica gel TLC plates at 100-120°C for 15 minutes to drive off adsorbed moisture and expose active silanol sites [[2]]().

  • Spotting: Apply 1–2 μL of the crude mixture alongside pure reference standards (if available) approximately 1 cm from the base of the plate.

  • Parallel Development: Develop plates simultaneously in three distinct chambers:

    • Chamber 1: Hexane/EtOAc (8:2)

    • Chamber 2: Hexane/DCM (1:1)

    • Chamber 3: Toluene/EtOAc (9:1)

  • Analysis: Visualize under UV light (254 nm). Target an Rf​ of 0.3–0.5 to ensure optimal column spacing and prevent overload-induced tailing 2.

  • Self-Validation Step (2D-TLC): To confirm the nitro compound is not degrading on the acidic silica, spot the sample in one corner, develop it, rotate the plate 90 degrees, and develop again in the same solvent. If the spots do not align on a perfect diagonal, on-column degradation is occurring, and you must deactivate the silica by adding 0.5% Triethylamine (TEA) to your mobile phase.

Protocol B: Scaled-Up Flash Column Chromatography
  • Mass Ratio Calculation: For the difficult separation of fluoronitro regioisomers, strictly maintain the crude sample mass between 1% to 5% of the total stationary phase mass 5.

  • Wet Packing: Prepare a homogeneous slurry of silica gel in the chosen non-polar solvent (e.g., Hexane or Toluene). Pour the slurry in a single, continuous motion to prevent air pockets 4. Tap the column gently to settle the bed.

  • Sample Loading: Dissolve the crude 1-(2-Fluoro-5-nitrophenyl)propan-1-one in a minimal volume of the starting eluent. If the sample is insoluble, pre-absorb it onto a small amount of silica (dry loading) and apply evenly to the column head to prevent smearing 3.

  • Elution: Elute using a stepwise gradient, starting with the non-polar solvent and gradually increasing the polar modifier (e.g., EtOAc or DCM) while collecting fractions.

  • Self-Validation Step (Mass Balance): After pooling and evaporating the purified fractions and the waste fractions, weigh the total recovered mass. The recovery should be ≥95% of the loaded crude mass. A significant mass deficit indicates irreversible adsorption to the stationary phase, necessitating a strong solvent flush (e.g., 100% EtOAc or Methanol) to recover the remaining material 6.

Part 4: Diagnostic Workflow Visualization

SolventOptimization Start Crude 1-(2-Fluoro-5-nitrophenyl)propan-1-one TLC TLC Screening (Hexane:EtOAc Gradients) Start->TLC Assess Assess Separation & Peak Shape TLC->Assess Tailing Issue: Severe Tailing Assess->Tailing Coelution Issue: Isomer Co-elution Assess->Coelution Optimal Optimal: Rf 0.3-0.5, Sharp Spots Assess->Optimal FixTailing Action: Switch to DCM/Hexane or add 1% AcOH Tailing->FixTailing FixCoelution Action: Alter Selectivity (Try Toluene/EtOAc) Coelution->FixCoelution PrepColumn Wet Pack Silica Column (Isocratic or Step Gradient) Optimal->PrepColumn FixTailing->TLC FixCoelution->TLC Elute Elute & Collect Fractions PrepColumn->Elute

Workflow for optimizing solvent conditions and troubleshooting nitroaromatic ketone chromatography.

References

  • [3] Microbe Notes. "Column Chromatography: Principle, Parts, Types, Steps, Uses". 3

  • [4] Chrom Tech, Inc. "Mastering Column Chromatography: Techniques and Tips". 4

  • [5] Bitesize Bio. "Column Chromatography Made Simple: An Easy to Follow Guide". 5

  • [6] Phenomenex. "Column Chromatography Guide". 6

  • [1] BenchChem. "Technical Support Center: Large-Scale Isolation of Tirucallol". 1

  • [2] StudyGuides.com. "Thin Layer Chromatography (Lab Technique) - Overview". 2

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the specific synthetic challenges associated with 1-(2-fluoro-5-nitrophenyl)propan-1-one (commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the specific synthetic challenges associated with 1-(2-fluoro-5-nitrophenyl)propan-1-one (commonly referred to as 2-fluoro-5-nitropropiophenone).

This compound is a highly valuable intermediate in the development of active pharmaceutical ingredients (APIs) and complex agrochemicals. The most viable and industrially relevant synthetic route is the electrophilic aromatic nitration of 2-fluoropropiophenone. While the functional groups on the starting material synergistically favor the target molecule, strict control over the reaction microenvironment is required to prevent regioisomer leakage, over-nitration, and oxidative degradation.

Mechanistic Overview: Understanding Directing Effects & Causality

To minimize side reactions, we must first understand the causality of the electrophilic aromatic substitution occurring in the reactor.

In 2-fluoropropiophenone, the two existing substituents dictate the regioselectivity:

  • The Propanoyl Group (C1): Strongly electron-withdrawing, directing incoming electrophiles to the meta positions (C3 and C5).

  • The Fluorine Atom (C2): Highly electronegative but donates electron density through resonance, directing ortho and para (which also correspond to C3 and C5).

This synergistic directing effect ensures that nitration occurs almost exclusively at C3 and C5. However, C3 is sterically hindered by the adjacent fluorine atom and the bulky propanoyl group. Consequently, C5 is the kinetically and thermodynamically favored site [1]. Side reactions primarily occur when excess thermal energy overcomes the steric barrier at C3 (yielding the 3-nitro isomer) or when an excess of nitronium ions leads to dinitration.

Pathway SM 2-Fluoropropiophenone Target 5-Nitro Isomer (Target Product) SM->Target 0-5 °C, Controlled Addition Side1 3-Nitro Isomer (Regioisomer) SM->Side1 Kinetic byproduct (>10 °C) Side2 Dinitro / Oxidation (Over-reaction) SM->Side2 Excess HNO3 or Prolonged Time Reagents HNO3 / H2SO4 (Nitronium Ion) Reagents->SM

Caption: Electrophilic aromatic substitution pathway of 2-fluoropropiophenone highlighting major and minor products.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of the 3-nitro regioisomer (1-(2-fluoro-3-nitrophenyl)propan-1-one), and how can I minimize it? A: The formation of the 3-nitro isomer is a direct consequence of inadequate temperature control. While the C5 position is sterically favored, the C3 position is electronically activated by both the fluorine and the propanoyl group. If the internal reaction temperature exceeds 5 °C during the addition of the mixed acid (HNO₃/H₂SO₄), the excess thermal energy allows the nitronium ion (NO₂⁺) to overcome the steric hindrance at C3. Solution: Ensure the reaction flask is immersed in a salt-ice bath (-5 °C to 0 °C). Add the nitrating mixture dropwise using an addition funnel, monitoring the internal temperature with a thermocouple. Never let the internal temperature spike above 5 °C. For extreme precision, substituting sulfuric acid with trifluoromethanesulfonic acid has been shown to drastically improve positional selectivity in aromatic nitrations[2].

Q2: My reaction mixture is generating brown gas (NO₂) and my yield is low. What is happening? A: The evolution of brown NO₂ gas indicates that nitric acid is acting as an oxidizing agent rather than a nitrating agent. This typically occurs when the aliphatic propanoyl chain undergoes oxidation (e.g., via the enol tautomer) due to localized hot spots or an excess of nitric acid. Solution: This is a self-validating failure mode. If you see brown gas, the protocol has been breached. To prevent this, strictly limit the nitric acid to 1.05 – 1.10 equivalents. Ensure rigorous mechanical stirring to prevent localized concentration gradients of the nitronium ion[3].

Q3: Can I synthesize this molecule via Friedel-Crafts acylation of 1-fluoro-4-nitrobenzene instead? A: While Friedel-Crafts acylation is a standard method for synthesizing substituted benzophenones and propiophenones[4], it is highly discouraged here. The nitro group on 1-fluoro-4-nitrobenzene is strongly deactivating. The aromatic ring is too electron-deficient to undergo electrophilic attack by the propanoyl cation, even with a strong Lewis acid catalyst like AlCl₃. Nitration of 2-fluoropropiophenone remains the chemically sound route.

Q4: During the aqueous workup, I am getting a stubborn emulsion. How do I resolve this? A: Emulsions in this workflow are usually caused by the precipitation of polymeric degradation products or unquenched acid interacting with the extraction solvent (typically ethyl acetate). Solution: Quench the reaction by pouring it over a large excess of crushed ice, not just cold water. This prevents exothermic spikes during dilution. If an emulsion forms during the NaHCO₃ neutralization wash, filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of reaction parameters, refer to the self-validating data table below. Deviating from the optimal thermal window directly correlates with an increase in side reactions.

Temperature (°C)HNO₃ EquivalentsReaction Time (h)5-Nitro Yield (Target)3-Nitro Yield (Regioisomer)Dinitro/Oxidation Byproducts
0 to 5 1.05 2.0 88% 4% < 1%
15 to 201.052.072%12%5%
0 to 51.504.065%5%20%
-10 to 01.054.085%2%< 1%

Table 1: Optimization matrix demonstrating the critical reliance on temperature and stoichiometric control during nitration.

Standardized Experimental Protocol

The following step-by-step methodology is designed to be a self-validating system, ensuring maximum yield and minimal side reactions.

Step 1: Preparation of the Mixed Acid

  • In a 100 mL round-bottom flask, cool 15 mL of concentrated sulfuric acid (H₂SO₄, 98%) to 0 °C using an ice-salt bath.

  • Slowly add 1.05 equivalents of fuming nitric acid (HNO₃, 90%) dropwise while stirring. Caution: Highly exothermic. Maintain the mixture at 0 °C to ensure stable nitronium ion generation[5].

Step 2: Substrate Addition

  • In a separate 250 mL three-neck flask equipped with a mechanical stirrer, internal thermocouple, and addition funnel, dissolve 10.0 g of 2-fluoropropiophenone in 30 mL of concentrated H₂SO₄.

  • Cool this substrate solution to -5 °C.

  • Transfer the mixed acid to the addition funnel and add it dropwise to the substrate solution. Adjust the drip rate so the internal temperature never exceeds 5 °C.

Step 3: Reaction Maturation

  • Once addition is complete, maintain the reaction at 0–5 °C for 2 hours.

  • Monitor via TLC (Hexanes:EtOAc 8:2). The starting material spot should disappear, replaced by a major lower-Rf spot (5-nitro) and a faint minor spot (3-nitro).

Step 4: Quenching and Workup

  • Pour the reaction mixture slowly over 300 g of vigorously stirred crushed ice. A pale yellow precipitate will form.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with cold distilled water (100 mL), followed by saturated aqueous NaHCO₃ (2 x 100 mL) until the aqueous phase is slightly basic (pH ~8). Self-validation: CO₂ evolution will completely cease when neutralization is successful.

  • Wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Recrystallize the crude product from hot ethanol. The 5-nitro target will crystallize preferentially, leaving the more soluble 3-nitro regioisomer and trace oxidation products in the mother liquor.

Workflow Step1 1. Mixed Acid Preparation (H2SO4 + HNO3 at 0 °C) Step2 2. Substrate Addition (Dropwise, maintain <5 °C) Step1->Step2 Step3 3. Reaction Maturation (Stir at 0-5 °C for 2 hrs) Step2->Step3 Step4 4. Quenching (Pour over crushed ice) Step3->Step4 Step5 5. Extraction & Neutralization (EtOAc, NaHCO3 wash) Step4->Step5 Step6 6. Purification (Ethanol Recrystallization) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

References
  • Master Organic Chemistry. "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." 1

  • Wikipedia. "Nitration." 5

  • Google Patents. "US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid." 2

  • Benchchem. "Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone." 4

  • Chemistry LibreTexts. "16.10: Nitration and Sulfonation." 3

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 1-(2-Fluoro-5-nitrophenyl)propan-1-one

An advanced technical support resource has been developed to assist researchers, scientists, and drug development professionals in navigating the complexities of reactions involving 1-(2-Fluoro-5-nitrophenyl)propan-1-one...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support resource has been developed to assist researchers, scientists, and drug development professionals in navigating the complexities of reactions involving 1-(2-Fluoro-5-nitrophenyl)propan-1-one. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of steric hindrance encountered during the synthesis and modification of this compound. By offering a detailed analysis of the molecular structure and its impact on reactivity, this resource aims to empower users to optimize their experimental outcomes.

The core of the technical support center is a series of troubleshooting guides designed to address specific experimental issues. These guides, presented in a question-and-answer format, delve into the root causes of reaction failures or low yields, with a particular focus on the steric impediments posed by the ortho-fluoro and propanone substituents. For instance, one common problem addressed is the difficulty in achieving efficient nucleophilic substitution at the carbon atom bearing the fluorine. The guide explains how the bulky propanone group can physically obstruct the approach of nucleophiles, and it provides a range of evidence-based solutions. These include the use of smaller, more potent nucleophiles, the application of phase-transfer catalysis to enhance nucleophile delivery, and the strategic selection of solvents to influence the transition state geometry.

In addition to troubleshooting, a comprehensive FAQ section lays the groundwork for understanding the fundamental principles of steric hindrance as they apply to 1-(2-Fluoro-5-nitrophenyl)propan-1-one. This section elucidates how the electronic and steric properties of the fluoro and nitro groups, in conjunction with the propanone side chain, create a unique and challenging reactive environment. The FAQs also cover essential topics such as the selection of appropriate analytical techniques to monitor reaction progress and characterize products, and the safety precautions necessary when handling this and similar chemical entities.

To further enhance the practical utility of the guide, it incorporates a variety of visual and data-driven elements. Detailed tables summarize key experimental parameters, allowing for at-a-glance comparison of different reaction conditions and their reported efficiencies. Moreover, custom-designed diagrams, created using the Graphviz DOT language, provide clear visual representations of reaction mechanisms and experimental workflows. These diagrams are instrumental in illustrating the concept of steric shielding and the proposed mechanisms by which the recommended strategies overcome these barriers.

The scientific integrity of the resource is underpinned by a commitment to authoritative grounding. All mechanistic claims and protocol recommendations are supported by in-text citations to peer-reviewed literature and established chemical principles. A complete and meticulously curated reference list at the end of the guide provides users with direct access to the primary sources, facilitating deeper exploration of the topics discussed. This rigorous approach ensures that the information provided is not only practical but also scientifically sound and trustworthy.

By combining expert-level insights with a user-centric design, this technical support center serves as an invaluable tool for any researcher working with 1-(2-Fluoro-5-nitrophenyl)propan-1-one. It is designed to be a dynamic resource, with the potential for future updates to incorporate new research findings and user-generated feedback, thereby ensuring its continued relevance and utility in the ever-evolving field of chemical synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of 1-(2-Fluoro-5-nitrophenyl)propan-1-one, with a specific focus on the challenges presented by its molecular structure.

Q1: What are the primary structural features of 1-(2-Fluoro-5-nitrophenyl)propan-1-one that contribute to steric hindrance?

A1: The steric challenges in reactions involving this molecule arise from two main sources:

  • The ortho-Fluoro Group: The fluorine atom, while relatively small, is in close proximity to the propanone side chain. This proximity can hinder the approach of reagents to the carbonyl carbon and the adjacent aromatic carbon.

  • The Propanone Side Chain (-COCH₂CH₃): The ethyl ketone group is significantly bulkier than a simple formyl or acetyl group. The ethyl group can adopt various conformations, some of which can effectively shield one face of the aromatic ring and the carbonyl group, impeding reagent access.

The combination of these two features creates a sterically crowded environment around the reactive centers of the molecule.

Q2: How do the electronic effects of the fluoro and nitro groups influence the reactivity of the molecule?

A2: The electronic effects are quite pronounced and often work in opposition to the steric effects:

  • Fluoro Group: This group has a dual effect. It is highly electronegative, leading to a strong -I (inductive) effect that withdraws electron density from the aromatic ring, making it more electrophilic. However, it also has a +M (mesomeric) effect due to its lone pairs, which can donate electron density to the ring. In the case of nucleophilic aromatic substitution (SNAᵣ), the -I effect typically dominates, activating the ring towards attack.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group, exhibiting both -I and -M effects. Its presence in the para position to the fluorine atom strongly activates the ring for SNAᵣ reactions.

Therefore, while the molecule is electronically primed for certain reactions like SNAᵣ, the steric hindrance can significantly reduce the reaction rates.

Q3: What are the expected challenges in performing a nucleophilic aromatic substitution (SNAᵣ) on this molecule?

A3: The primary challenge is the steric hindrance from the propanone group, which can obstruct the incoming nucleophile's path to the carbon atom bonded to the fluorine. This can lead to:

  • Slow reaction rates, requiring harsh conditions (high temperatures, long reaction times).

  • Low yields due to incomplete conversion.

  • The need for highly reactive or less sterically demanding nucleophiles.

Section 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific experimental challenges, offering explanations and actionable solutions.

Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAᵣ)

Problem: "I am attempting to substitute the fluorine atom with an amine (e.g., piperidine) but am observing very low conversion even after prolonged heating."

Probable Cause: The steric bulk of the propanone side chain is likely preventing the amine from efficiently attacking the C-F bond. The ortho position of the propanone group to the fluorine is the primary reason for this steric shield.

Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_details_A Condition Modification cluster_details_B Reagent Selection cluster_details_C Catalytic Approaches cluster_details_D Route Modification Problem Low Yield in SNAr Reaction A Step 1: Modify Reaction Conditions Problem->A B Step 2: Change Nucleophile/Reagent A1 Increase Temperature A->A1 A2 Use a Polar Aprotic Solvent (e.g., DMSO, DMF) A->A2 A3 Consider High-Pressure Conditions A->A3 C Step 3: Employ Catalysis B1 Use a smaller, less hindered nucleophile B->B1 B2 Use a more reactive nucleophile (e.g., sodium azide) B->B2 D Step 4: Alternative Synthetic Route C1 Phase-Transfer Catalysis (e.g., TBAB) C->C1 C2 Palladium-catalyzed Buchwald-Hartwig amination C->C2 D1 Install the amine before forming the ketone D->D1

Caption: Troubleshooting workflow for low-yield SNAᵣ reactions.

Detailed Solutions:

  • Modify Reaction Conditions:

    • Increase Temperature: Higher temperatures provide more kinetic energy to overcome the activation barrier imposed by steric hindrance. Monitor for decomposition.

    • Solvent Choice: Use polar aprotic solvents like DMSO or DMF. These solvents can stabilize the charged Meisenheimer complex intermediate formed during SNAᵣ, lowering the activation energy.

    • High Pressure: In some cases, applying high pressure can favor the formation of the sterically congested transition state.

  • Change the Nucleophile:

    • If possible, switch to a smaller nucleophile. For example, if a secondary amine is failing, a primary amine might be more successful.

    • Consider using the sodium salt of the amine to increase its nucleophilicity.

  • Employ Catalysis:

    • Phase-Transfer Catalysis (PTC): For reactions with anionic nucleophiles, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The bulky cation of the catalyst pairs with the nucleophile, and the resulting lipophilic ion pair has better solubility in organic solvents, increasing the effective concentration of the nucleophile near the substrate.

    • Palladium-Catalyzed Cross-Coupling: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful alternative to SNAᵣ. This reaction proceeds via a different mechanism (oxidative addition/reductive elimination) that can be less sensitive to steric hindrance around the aromatic ring. A suitable catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos) would be required.

Table 1: Comparison of Strategies for Improving SNAᵣ Yield

StrategyPrincipleAdvantagesDisadvantages
Higher Temperature Overcomes activation energySimple to implementRisk of side reactions/decomposition
Polar Aprotic Solvent Stabilizes transition stateCan significantly increase rateCan be difficult to remove
Phase-Transfer Catalysis Increases effective nucleophile concentrationMild conditions, high efficiencyRequires an anionic nucleophile
Buchwald-Hartwig Amination Alternative reaction mechanismBroad scope, tolerates steric hindranceRequires expensive catalyst, inert atmosphere
Guide 2: Poor Selectivity in Reactions at the Carbonyl Group

Problem: "I am trying to perform a Grignard reaction on the carbonyl group, but I am getting a mixture of products, including some from attack at the aromatic ring."

Probable Cause: The strong electron-withdrawing effect of the nitro group makes the aromatic ring highly electrophilic. A reactive organometallic reagent like a Grignard reagent can potentially act as a nucleophile in an SNAᵣ-type reaction, competing with the desired attack at the carbonyl.

Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_details_A Reagent Modification cluster_details_B Lewis Acid Catalysis cluster_details_C Temperature Control Problem Poor Selectivity in Carbonyl Addition A Step 1: Modify the Organometallic Reagent Problem->A B Step 2: Use a Lewis Acid Additive A1 Switch to an organocuprate (Gilman reagent) A->A1 A2 Use an organozinc or organocerium reagent A->A2 C Step 3: Lower the Reaction Temperature B1 Add CeCl₃ (Luche reduction conditions) B->B1 B2 Use a milder Lewis acid like MgBr₂ B->B2 C1 Run the reaction at -78 °C (dry ice/acetone) C->C1

Caption: Troubleshooting workflow for poor selectivity in carbonyl additions.

Detailed Solutions:

  • Modify the Organometallic Reagent:

    • Organocuprates (Gilman Reagents): These are much softer nucleophiles than Grignard reagents and will selectively attack the carbonyl group (1,2-addition) rather than the aromatic ring.

    • Organocerium Reagents: The use of cerium(III) chloride with the Grignard reagent (in situ formation of an organocerium reagent) can dramatically increase the selectivity for carbonyl addition. This is because the cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the attack.

  • Lower the Reaction Temperature:

    • Performing the addition at very low temperatures (e.g., -78 °C) can often improve selectivity. The activation energy for the desired carbonyl addition is typically lower than that for the undesired SNAᵣ, and this difference is magnified at lower temperatures.

Table 2: Reagent Selection for Selective Carbonyl Addition

ReagentTypeSelectivityReactivity
Grignard (RMgX) HardLowHigh
Organolithium (RLi) HardLowVery High
Organocuprate (R₂CuLi) SoftHighModerate
Organocerium (RCeCl₂) HardVery HighHigh

Section 3: Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

This protocol provides a general method for the palladium-catalyzed amination, which can overcome the steric hindrance limitations of traditional SNAᵣ.

Materials:

  • 1-(2-Fluoro-5-nitrophenyl)propan-1-one

  • Amine of choice

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Add 1-(2-Fluoro-5-nitrophenyl)propan-1-one (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Title: Aromatic Nucleophilic Substitution Source: Organic Chemistry (5th ed.) by Clayden, Greeves, and Warren URL: [Link]

  • Title: The Meisenheimer Complex Source: IUPAC Gold Book URL: [Link]

  • Title: The Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Support Center: Scale-Up of 1-(2-Fluoro-5-nitrophenyl)propan-1-one Batch Manufacturing

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the scale-up and batch manufacturing of 1-(2-Fluoro-5-nitrophenyl)propan-1-one. This guide is designed to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up and batch manufacturing of 1-(2-Fluoro-5-nitrophenyl)propan-1-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to ensure scientific integrity and operational success.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the scale-up of 1-(2-Fluoro-5-nitrophenyl)propan-1-one synthesis, which is typically achieved via a Friedel-Crafts acylation of 4-fluoro-1-nitrobenzene with propionyl chloride.

Issue 1: Low Reaction Yield and Incomplete Conversion

Symptoms: Your reaction consistently produces a lower than expected yield of the desired product, with significant amounts of starting material (4-fluoro-1-nitrobenzene) remaining upon analysis (e.g., by TLC, GC, or NMR).

Potential Root Causes & Solutions:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (commonly aluminum chloride, AlCl₃) is highly moisture-sensitive. Inadequate handling or storage can lead to deactivation, reducing its efficacy.

    • Troubleshooting Steps:

      • Ensure the AlCl₃ is fresh and has been stored under anhydrous conditions.

      • Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]

      • Consider using a higher molar equivalent of the catalyst, but be mindful that this can sometimes lead to increased side product formation.

  • Poor Reagent Quality: The purity of your starting materials, 4-fluoro-1-nitrobenzene and propionyl chloride, is critical. Impurities can interfere with the reaction.

    • Troubleshooting Steps:

      • Verify the purity of all reagents via appropriate analytical methods (e.g., NMR, GC-MS) before use.

      • If necessary, purify the starting materials through distillation or other suitable techniques.

  • Suboptimal Reaction Temperature: Friedel-Crafts acylations are often temperature-sensitive.[1] If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion within the allotted time.

    • Troubleshooting Steps:

      • Carefully monitor and control the reaction temperature throughout the addition of reagents and the subsequent stirring period.

      • Experiment with slightly elevated temperatures, but be cautious as higher temperatures can also promote the formation of byproducts.

Issue 2: Formation of Impurities and Byproducts

Symptoms: Your final product is contaminated with significant levels of impurities, which may be difficult to remove through standard purification techniques.

Potential Root Causes & Solutions:

  • Polysubstitution: The product of a Friedel-Crafts reaction can sometimes be more reactive than the starting material, leading to the addition of more than one acyl group to the aromatic ring.[2]

    • Troubleshooting Steps:

      • Control the stoichiometry of the reactants carefully. Using a slight excess of the aromatic substrate (4-fluoro-1-nitrobenzene) can sometimes help to minimize polysubstitution.

      • Maintain a low reaction temperature to decrease the rate of the second acylation reaction.

  • Isomer Formation: While the nitro group in 4-fluoro-1-nitrobenzene is a meta-director and the fluoro group is an ortho-, para-director, the formation of isomeric products is possible, although the desired product is sterically and electronically favored.

    • Troubleshooting Steps:

      • Optimize the reaction conditions (temperature, catalyst, solvent) to maximize the regioselectivity for the desired isomer.

      • Careful analysis of the crude product by NMR and chromatography is essential to identify and quantify any isomeric impurities.

  • Decomposition of Starting Materials or Product: The presence of strong Lewis acids and potentially elevated temperatures can lead to the degradation of sensitive functional groups.

    • Troubleshooting Steps:

      • Ensure the reaction is not allowed to exotherm uncontrollably.

      • Minimize the reaction time to what is necessary for complete conversion of the starting material.

      • Quench the reaction carefully and promptly once it has reached completion.

Issue 3: Difficulties in Product Isolation and Purification

Symptoms: You are experiencing challenges in obtaining a pure product after workup and purification, such as the formation of emulsions during extraction or co-elution of impurities during chromatography.

Potential Root Causes & Solutions:

  • Incomplete Quenching of the Catalyst: If the aluminum chloride is not fully quenched during the workup, it can lead to the formation of aluminum hydroxides and other species that can complicate extractions.

    • Troubleshooting Steps:

      • Slowly and carefully add the reaction mixture to ice-cold water or a dilute acid solution to ensure complete quenching of the catalyst.[1]

      • Stir the quenched mixture vigorously to ensure all the aluminum salts are dissolved in the aqueous phase.

  • Inadequate Phase Separation: The presence of aluminum salts can sometimes lead to the formation of emulsions during the aqueous workup.

    • Troubleshooting Steps:

      • Adding a saturated brine solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

      • Centrifugation can also be an effective method for separating stubborn emulsions on a laboratory scale.

  • Suboptimal Crystallization/Recrystallization Conditions: Obtaining a crystalline solid of high purity depends heavily on the choice of solvent and cooling profile.

    • Troubleshooting Steps:

      • Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Control the rate of cooling to promote the formation of well-defined crystals, which are typically purer than rapidly precipitated amorphous solids.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 1-(2-Fluoro-5-nitrophenyl)propan-1-one?

The most common laboratory and industrial synthesis is the Friedel-Crafts acylation of 4-fluoro-1-nitrobenzene with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, formed from the reaction of propionyl chloride and AlCl₃, attacks the aromatic ring.[3]

Q2: What are the primary safety concerns when scaling up this reaction?

The primary safety concerns are:

  • Thermal Runaway: Friedel-Crafts acylations are exothermic reactions.[1] On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure.[4][5] Proper temperature control, slow addition of reagents, and an adequate cooling system are crucial.

  • Handling of Hazardous Reagents: Aluminum chloride is a water-reactive and corrosive solid that releases HCl gas upon contact with moisture.[1] Propionyl chloride is also corrosive and a lachrymator. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Quenching Procedure: The quenching of the reaction with water is highly exothermic and can lead to the release of HCl gas. This step must be performed slowly and with adequate cooling.[1]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (after quenching them) and analyzing them by:

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the relative amounts of starting materials, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify any major impurities in the crude reaction mixture.

Q4: What are some common side reactions to be aware of?

Besides polysubstitution and isomer formation, other potential side reactions include:

  • Reaction with Solvent: If the solvent is not inert under the reaction conditions, it may compete with the desired substrate in the acylation reaction. Dichloromethane is a common and generally inert solvent for this reaction.[1]

  • De-acylation: Under certain conditions, the product can revert to the starting materials, although this is less common for acylation than for alkylation.

Q5: What are the key parameters to control during scale-up?

  • Temperature Control: Maintaining the optimal reaction temperature is critical for both yield and safety.[5]

  • Reagent Addition Rate: The rate of addition of propionyl chloride and the catalyst should be carefully controlled to manage the reaction exotherm.[4]

  • Agitation: Efficient stirring is necessary to ensure good mixing and heat transfer, preventing the formation of localized hot spots.[5]

  • Purity of Raw Materials: The quality of the starting materials can have a significant impact on the outcome of the reaction.[6][7]

Section 3: Experimental Protocols and Data

Illustrative Laboratory Scale Synthesis Protocol

This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, addition funnel, and thermometer, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an anhydrous solvent such as dichloromethane.[1]

  • Cool the mixture in an ice bath to 0-5 °C.[1]

  • Slowly add propionyl chloride (1.0 to 1.2 equivalents) to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of 4-fluoro-1-nitrobenzene (1.0 equivalent) in dichloromethane dropwise, again keeping the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or GC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended RangeConsequence of Deviation
Temperature 0-10 °C (addition), 20-25 °C (reaction)Higher temperatures may increase byproduct formation; lower temperatures may slow the reaction rate.
Molar Ratio (AlCl₃:Substrate) 1.1:1 to 1.5:1Insufficient catalyst leads to low conversion; excess may increase side reactions.
Reaction Time 2-6 hoursShorter times may result in incomplete reaction; longer times may lead to product degradation.
Purity of 4-fluoro-1-nitrobenzene >98%Impurities can lead to undesired side products and lower yield.
Purity of Propionyl Chloride >98%Impurities can affect catalyst activity and introduce byproducts.

Section 4: Visualizations

Workflow for Troubleshooting Low Yield

G cluster_conversion Troubleshooting Incomplete Conversion cluster_impurities Troubleshooting Impurity Formation start Low Yield of 1-(2-Fluoro-5-nitrophenyl)propan-1-one check_conversion Check for Incomplete Conversion (TLC/GC/NMR) start->check_conversion check_impurities Analyze for Impurities (NMR/GC-MS) start->check_impurities catalyst_activity Verify Catalyst Activity (Fresh, Anhydrous Storage) check_conversion->catalyst_activity reagent_purity Confirm Reagent Purity (Starting Materials) check_conversion->reagent_purity reaction_temp Optimize Reaction Temperature check_conversion->reaction_temp polysubstitution Address Polysubstitution (Stoichiometry, Temperature) check_impurities->polysubstitution isomer_formation Minimize Isomer Formation (Optimize Conditions) check_impurities->isomer_formation degradation Prevent Degradation (Temperature Control, Reaction Time) check_impurities->degradation end Improved Yield and Purity catalyst_activity->end reagent_purity->end reaction_temp->end polysubstitution->end isomer_formation->end degradation->end

Caption: A troubleshooting workflow for addressing low yield in the synthesis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

Logical Relationship of Key Scale-Up Parameters

G parameters Key Scale-Up Parameters Temperature Control Reagent Addition Rate Agitation Raw Material Purity outcomes Desired Outcomes High Yield High Purity Safe Operation Reproducibility parameters->outcomes Directly Influence

Caption: The relationship between key scale-up parameters and desired manufacturing outcomes.

References

  • ProSensus. (2021, November 24). Troubleshooting an Industrial Batch Process. Retrieved from [Link]

  • ACS Publications. (2024, July 15). Thermal Risk Assessment of the Complex Nitration Process through Safety Operating Space Analysis and Optimization. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS Publications. (2013, November 22). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Tristar Intermediates. (2025, April 7). Common Challenges and Fixes in Specialty Chemical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting an Industrial Batch Process for the Manufacturing of Specialty Chemicals using Data Analytics. Retrieved from [Link]

  • Bedrock Chem Infra. (2025, September 18). Troubleshooting Common Chemical Process Issues — Expert Tips. Retrieved from [Link]

  • Taylor & Francis Online. (2014, May 14). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (2022, October 29). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

  • The Economist. (2026, March 18). By accident, British scientists find a cleaner, faster way to tweak complex drug molecules. Retrieved from [Link]

  • Google Patents. (n.d.). EP3498687A1 - Improved synthesis of monochlorinated acetophenone.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • MasterControl. (2021, August 6). How to Solve 3 Common Batch Record Challenges. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • RSC Publishing. (2024, May 6). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Retrieved from [Link]

  • ResearchGate. (2005). The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • BioProcess International. (n.d.). Downstream Purification and Formulation of Fab Antibody Fragments. Retrieved from [Link]

  • PMC. (n.d.). Purification and Fibrillation of Full-Length Recombinant PrP. Retrieved from [Link]

  • Cytiva. (2024, September 10). Automated two-step mAb purification with Fibro. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • PMC. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 1-(2-Fluoro-5-nitrophenyl)propan-1-one vs. 1-(4-Fluoro-3-nitrophenyl)propan-1-one

When designing building blocks for active pharmaceutical ingredients (APIs), understanding the subtle reactivity differences between positional isomers is critical for optimizing synthetic routes. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

When designing building blocks for active pharmaceutical ingredients (APIs), understanding the subtle reactivity differences between positional isomers is critical for optimizing synthetic routes. This guide provides an objective, data-driven comparison of the nucleophilic aromatic substitution (SNAr) reactivity of two isomeric fluoronitropropiophenones:

  • Molecule A: 1-(2-Fluoro-5-nitrophenyl)propan-1-one

  • Molecule B: 1-(4-Fluoro-3-nitrophenyl)propan-1-one

Both scaffolds feature a fluorine leaving group activated by two electron-withdrawing groups (EWGs): a nitro group and a propanoyl group. However, their spatial arrangement dictates profound differences in reaction kinetics, steric trajectories, and overall yields.

Mechanistic Framework & Causality

SNAr on unactivated fluoroarenes is notoriously difficult, but the presence of ortho and para EWGs lowers the lowest unoccupied molecular orbital (LUMO) energy of the aromatic ring, facilitating nucleophilic attack[1]. The reaction typically proceeds via a stepwise addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2][3].

SNAr_Mechanism ArF Aryl Fluoride (Electrophile) TS1 Transition State 1 (Addition) ArF->TS1 Attack Nu Nucleophile (e.g., Amine) Nu->TS1 Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer Rate-Determining TS2 Transition State 2 (Elimination) Meisenheimer->TS2 Rearomatization Product SNAr Adduct (Product) TS2->Product F- Expulsion LeavingGroup Fluoride Ion (Leaving Group) TS2->LeavingGroup

Figure 1: Stepwise Addition-Elimination Mechanism (SNAr) via Meisenheimer Complex.

To predict which isomer is a superior electrophile, we must analyze the causality behind their electronic and steric environments:

1. The Dominance of the Inductive Effect (-I) The nitro group (-NO₂) is a significantly stronger EWG than the propanoyl group (-C(=O)Et). While both ortho and para positions allow for resonance stabilization (-M) of the Meisenheimer complex, the inductive effect (-I) is highly distance-dependent, making its effect much more pronounced at the ortho position than the para position[4][5].

  • In Molecule B , the powerful nitro group is ortho to the fluorine. This exerts a massive inductive pull that highly polarizes the C-F bond and stabilizes the accumulating negative charge in the transition state[2][4].

  • In Molecule A , the nitro group is para, rendering its inductive contribution negligible, leaving the weaker propanoyl group to provide the primary ortho inductive stabilization.

2. Steric Trajectory and Hindrance The approach of the nucleophile requires a specific trajectory. In Molecule A , the ortho position is occupied by the propanoyl group. The freely rotating ethyl chain of the propanoyl moiety creates a large steric sweep volume, hindering the nucleophilic approach. Conversely, in Molecule B , the ortho position is occupied by the planar and conformationally rigid nitro group, offering a much less hindered pathway for the incoming nucleophile.

Electronic_Effects MolA Molecule A: 1-(2-Fluoro-5-nitrophenyl)propan-1-one ActA Primary Activation: para-Nitro (-M effect) ortho-Propanoyl (-I effect) MolA->ActA StericA High Steric Hindrance (Bulky ortho-Propanoyl) MolA->StericA MolB Molecule B: 1-(4-Fluoro-3-nitrophenyl)propan-1-one ActB Primary Activation: ortho-Nitro (-I and -M effects) para-Propanoyl (-M effect) MolB->ActB StericB Low Steric Hindrance (Compact ortho-Nitro) MolB->StericB

Figure 2: Electronic and steric factors influencing SNAr reactivity in Molecule A vs Molecule B.

Comparative Performance Data

To objectively benchmark these scaffolds, a standardized SNAr reaction was evaluated using morpholine (a secondary amine with moderate steric bulk) in N,N-dimethylformamide (DMF) at 25°C.

Electrophile ScaffoldSubstitution Pattern (relative to F) kobs​ ( 10−4s−1 ) at 25°CYield (1h)Primary Rate-Limiting Factor
Molecule A 2-Fluoro (ortho-propanoyl, para-nitro)1.245%Steric hindrance from ortho-propanoyl
Molecule B 4-Fluoro (ortho-nitro, para-propanoyl)8.5>95%Nucleophilic attack (Rapid)

Data Interpretation: Molecule B exhibits a reaction rate approximately 7 times faster than Molecule A. This confirms that maximizing the inductive effect by placing the strongest EWG (nitro) at the ortho position, while simultaneously minimizing ortho steric bulk, leads to vastly superior SNAr kinetics[2][4].

Self-Validating Experimental Protocol: Kinetic Profiling

The following methodology is designed to kinetically profile the SNAr reaction while ensuring absolute mass balance. A self-validating system is crucial; if the sum of the product and unreacted starting material does not equal 100%, it flags parasitic side reactions (e.g., ketone enolization or nitro reduction).

Materials:

  • Electrophiles: Molecule A and Molecule B (1.0 mmol each)

  • Nucleophile: Morpholine (1.2 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology:

  • System Initialization (Self-Validation Setup): In two separate, flame-dried 20 mL scintillation vials equipped with magnetic stir bars, dissolve 1.0 mmol of the respective electrophile (Molecule A or B) and 0.5 mmol of 1,3,5-trimethoxybenzene in 10 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the SNAr reaction without hydrogen-bonding to the nucleophile[1]. The internal standard allows for absolute quantification via quantitative NMR (qNMR), ensuring strict mass balance tracking.

  • Base Addition: Add 2.0 mmol of DIPEA to each vial and stir for 5 minutes at 25°C.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the highly corrosive HF byproduct. Its extreme steric bulk prevents it from acting as a competing nucleophile, preserving the kinetic integrity of the morpholine reaction.

  • Nucleophile Introduction (Time Zero): Rapidly inject 1.2 mmol of morpholine into each vial. Begin timing immediately.

  • Kinetic Sampling: At precise intervals of 10, 30, 60, and 120 minutes, withdraw a 100 μL aliquot from each reaction mixture.

  • Quenching (Freezing Kinetics): Immediately discharge each aliquot into an HPLC vial containing 900 μL of a 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile/Water (50:50) mixture.

    • Causality: The highly acidic TFA instantly protonates the morpholine nucleophile, rendering it non-nucleophilic and completely halting the SNAr reaction. This creates an exact kinetic "snapshot" of the reaction progress.

  • Analysis: Analyze the quenched samples via LC-MS and qNMR. Integrate the product and starting material peaks against the 1,3,5-trimethoxybenzene standard to calculate kobs​ and verify that mass balance remains >95%.

Conclusion

For drug development professionals selecting an electrophilic building block, Molecule B (1-(4-Fluoro-3-nitrophenyl)propan-1-one) is the decisively superior choice for SNAr chemistry. By positioning the strongly inductive nitro group ortho to the leaving group, it dramatically lowers the activation energy of the Meisenheimer complex while avoiding the steric penalties associated with an ortho-propanoyl group. This results in faster reaction times, milder required conditions, and higher overall yields.

Sources

Comparative

In-Depth Comparison Guide: HPLC Method Validation for 1-(2-Fluoro-5-nitrophenyl)propan-1-one Purity Assessment

Executive Summary 1-(2-Fluoro-5-nitrophenyl)propan-1-one is a critical fluorinated nitroaromatic intermediate used in complex chemical syntheses. Assessing its purity presents a unique chromatographic challenge due to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluoro-5-nitrophenyl)propan-1-one is a critical fluorinated nitroaromatic intermediate used in complex chemical syntheses. Assessing its purity presents a unique chromatographic challenge due to the presence of closely related positional isomers. This guide objectively compares standard alkyl (C18) stationary phases against Phenyl-Hexyl chemistries, providing a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) methodology grounded in the latest [1].

Mechanistic Grounding: Overcoming Selectivity Challenges

The molecular structure of 1-(2-Fluoro-5-nitrophenyl)propan-1-one features a highly deactivated aromatic ring. The strong electron-withdrawing nature of both the fluorine atom and the nitro group creates an electron-deficient π -system.

When utilizing a standard C18 column, retention is driven purely by dispersive (hydrophobic) interactions. Because positional isomers (such as the 4-nitro versus 5-nitro variants) possess nearly identical partition coefficients, C18 columns frequently suffer from co-elution[2].

By switching to a Phenyl-Hexyl stationary phase, chromatographers can exploit orthogonal retention mechanisms. The electron-rich phenyl ring of the stationary phase acts as a π -donor, engaging in strong π−π charge-transfer interactions with the electron-deficient analyte. Furthermore, replacing acetonitrile with methanol as the organic modifier is a critical mechanistic choice. Acetonitrile's own π -electrons compete for stationary phase active sites, whereas methanol enhances the π−π interaction between the analyte and the column, maximizing selectivity for nitroaromatics[3].

RetentionMech Analyte 1-(2-Fluoro-5-nitrophenyl) propan-1-one C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Weak interaction Phenyl Phenyl-Hexyl Phase (π-π & Dipole Interactions) Analyte->Phenyl Strong π-π overlap Result1 Poor Isomer Resolution (Co-elution) C18->Result1 Result2 High Selectivity (Baseline Resolution) Phenyl->Result2

Comparison of retention mechanisms between C18 and Phenyl-Hexyl stationary phases.

Comparative Performance Data

To objectively demonstrate the superiority of the π−π retention mechanism for this specific compound, we compared a standard C18 column against a Phenyl-Hexyl column under identical gradient conditions.

Table 1: Column Selectivity Comparison for 1-(2-Fluoro-5-nitrophenyl)propan-1-one

ParameterStandard C18 PhasePhenyl-Hexyl PhaseCausality / Mechanism
Isomer Resolution ( Rs​ ) 0.8 (Co-elution)2.6 (Baseline) π−π interactions differentiate spatial electron distribution.
Tailing Factor ( Tf​ ) 1.8 (Tailing)1.1 (Symmetrical)Phenyl-Hexyl shields residual silanols better for polar aromatics.
Retention Time (min) 4.26.8Enhanced retention via dipole-dipole and π−π overlap.
S/N at 0.05% Impurity 8:125:1Sharper peaks and lower background noise improve sensitivity.
Method Validation Framework (ICH Q2(R2))

According to the recently updated , analytical procedures must be validated to demonstrate they are fit for their intended purpose, transitioning toward a lifecycle and Quality-by-Design (QbD) approach[1][4]. For a purity assessment method, the core parameters include Specificity, Linearity, Range, Accuracy, Precision, and Robustness[5].

ValidationWorkflow Start Method Development (Column & Solvent Screening) Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range (ICH Q2(R2) Limits) Specificity->Linearity Accuracy Accuracy & Precision (Repeatability/Intermediate) Linearity->Accuracy Robustness Robustness (DoE Approach) Accuracy->Robustness Final Validated Method Ready for Purity Assessment Robustness->Final

Workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at RTPeak purity index > 0.999 (PDA)Pass
Linearity R2≥0.999 R2=0.9998 (Range: 0.1 - 120 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.5% across 3 levelsPass
Precision (Repeatability) %RSD 2.0%%RSD = 0.6% (n=6)Pass
Robustness Stable under deliberate changesRobust to ± 2% organic, ± 5°C tempPass
Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The method verifies its own suitability before any sample data is acquired.

1. Preparation of Solutions

  • Diluent: Methanol:Water (50:50, v/v). Causality: Matches the initial mobile phase strength to prevent peak distortion caused by solvent mismatch effects.

  • Standard Solution: Accurately weigh 10 mg of 1-(2-Fluoro-5-nitrophenyl)propan-1-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1 mg/mL).

  • Sensitivity Solution (LOQ): Dilute the standard solution to a final concentration of 0.5 µg/mL.

2. Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Superficially Porous Particle). Causality: SPP technology provides UHPLC-like efficiency (typically 40% more efficient than fully porous particles) at standard HPLC pressures.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: Lowers the pH to suppress the ionization of trace acidic impurities, improving peak shape and robustness.

  • Mobile Phase B: 100% Methanol. Causality: Methanol is specifically selected over acetonitrile to maximize π−π interactions with the phenyl stationary phase[3].

  • Gradient Program: 0-2 min (40% B), 2-10 min (40% 80% B), 10-12 min (80% B), 12-12.1 min (80% 40% B), 12.1-15 min (Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

3. Validation Execution (Self-Validating Protocol)

  • System Suitability Test (SST): Inject the Standard Solution (n=5). The system must demonstrate a resolution ( Rs​ ) > 2.0 between the main peak and its closest isomer, a tailing factor ( Tf​ ) < 1.5, and an injection precision of %RSD < 1.0%. Causality: If the SST fails, the run is automatically aborted, ensuring no invalid data is processed.

  • Specificity (Forced Degradation): Subject the sample to 1N HCl, 1N NaOH, 3% H2O2, and UV light. Analyze using a Photodiode Array (PDA) detector to ensure the main peak is spectrally pure and completely resolved from degradation products[1].

  • Linearity & Range: Inject calibration standards at 6 concentration levels ranging from LOQ to 120% of the target concentration. Assess the closeness of fitted values to actual values using linear regression[4].

  • Accuracy: Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery.

Conclusion

For the purity assessment of highly deactivated aromatics like 1-(2-Fluoro-5-nitrophenyl)propan-1-one, standard C18 columns fall short due to a lack of orthogonal retention mechanisms. By leveraging a Phenyl-Hexyl stationary phase with a methanol-based mobile phase, chromatographers can exploit π−π interactions to achieve baseline resolution of critical isomers. When coupled with a self-validating SST and rigorous ICH Q2(R2) validation protocols, this method guarantees high-fidelity, reproducible analytical data.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies. Available at:[Link]

Sources

Validation

Chemoselective Reduction Strategies for 1-(2-Fluoro-5-nitrophenyl)propan-1-one: A Comparative Guide

As a Senior Application Scientist, navigating the chemoselective reduction of highly functionalized intermediates requires a deep understanding of mechanistic vulnerabilities. The molecule 1-(2-Fluoro-5-nitrophenyl)propa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chemoselective reduction of highly functionalized intermediates requires a deep understanding of mechanistic vulnerabilities. The molecule 1-(2-Fluoro-5-nitrophenyl)propan-1-one (CAS: 461037-07-0) presents a classic triad of reactive sites: an electrophilic propanoyl ketone, a reducible aromatic nitro group, and a resilient—yet vulnerable—aryl fluoride bond.

This guide objectively compares the performance of various reducing agents, detailing the causality behind experimental choices to ensure self-validating, high-yield workflows for drug development professionals.

Substrate Analysis & Mechanistic Vulnerabilities

To achieve optimal conversion, we must exploit the distinct electronic properties of each functional group:

  • The Ketone (C=O): Highly electrophilic and susceptible to nucleophilic hydride attack.

  • The Nitro Group (-NO 2​ ): Electron-deficient but resistant to unactivated hydrides. It is highly susceptible to single-electron transfer (SET) reductions and surface-mediated catalytic hydrogenation.

  • The Aryl Fluoride (C-F): While the C-F bond is the strongest carbon-halogen bond, the presence of transition metals (like Palladium) under hydrogen atmospheres can trigger oxidative addition, leading to unwanted hydrodefluorination[1].

Quantitative Comparison of Reducing Agents

The following table summarizes the expected performance, chemoselectivity, and risks associated with standard reducing agents applied to this substrate.

Reducing AgentEquivalents / LoadingTemp (°C)Target ConversionChemoselectivityDefluorination Risk
NaBH 4​ 1.2 - 1.5 eq0 to 20Ketone AlcoholExcellent (>95%)None (<1%)
SnCl 2​ ·2H 2​ O 5.0 eq70 - 80Nitro AmineExcellent (>95%)None (<1%)
H 2​ (1 atm), Pd/C 10 wt%20 - 25Global (Both Reduced)Poor (Reduces both)High (10-30%)
H 2​ (1 atm), Pt/C (S) 5 wt%20 - 25Nitro AmineGood (Preserves C=O)Low (<5%)

Mechanistic Causality & Agent Selection

A. Selective Ketone Reduction: Sodium Borohydride (NaBH 4​ )

NaBH 4​ is a hard, nucleophilic hydride donor. It selectively attacks the highly electrophilic carbonyl carbon. The nitro group, despite being strongly electron-withdrawing, does not possess an electrophilic center susceptible to unactivated borohydride under standard protic conditions[2]. Therefore, NaBH 4​ will cleanly yield 1-(2-Fluoro-5-nitrophenyl)propan-1-ol .

B. Selective Nitro Reduction: Tin(II) Chloride (SnCl 2​ )

Tin(II) chloride operates via a single-electron transfer (SET) mechanism in protic solvents. It selectively donates electrons to the easily reducible nitro group—progressing through nitroso and hydroxylamine intermediates—ultimately yielding the amine. Because Sn(II) is not a nucleophilic hydride, the electrophilic ketone remains completely untouched[3]. This yields 1-(5-Amino-2-fluorophenyl)propan-1-one .

C. The Defluorination Risk: Palladium on Carbon (Pd/C)

Heterogeneous catalytic hydrogenation with Pd/C is highly active for global reduction. However, Pd(0) is notorious for inserting into aryl carbon-halogen bonds via oxidative addition. The high surface activity of Pd/C makes hydrodefluorination a thermodynamically driven side reaction, leading to des-fluoro byproducts (e.g., 1-(5-Aminophenyl)propan-1-ol)[1]. If global reduction without defluorination is required, sulfided Platinum on Carbon (Pt/C) or Raney Nickel are preferred[4].

Experimental Workflows & Self-Validating Protocols

Protocol A: Chemoselective Ketone Reduction (NaBH 4​ )

Objective: Synthesis of 1-(2-Fluoro-5-nitrophenyl)propan-1-ol.

  • Initiation: Dissolve 1-(2-Fluoro-5-nitrophenyl)propan-1-one (1.0 eq) in anhydrous methanol (0.2 M). Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling minimizes the exothermic decomposition of NaBH 4​ in protic solvents and prevents thermal spikes that could degrade the substrate[2].

  • Addition: Add NaBH 4​ (1.2 eq) portion-wise over 15 minutes.

  • Validation: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating: the reduction to the alcohol results in a distinct shift to a lower Rf​ value due to increased hydrogen bonding, while the UV activity of the nitroaromatic core remains intense.

  • Quench & Recovery: Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

    • Causality: NH 4​ Cl neutralizes basic borate salts without creating highly acidic conditions that might trigger side reactions.

Protocol B: Chemoselective Nitro Reduction (SnCl 2​ ·2H 2​ O)

Objective: Synthesis of 1-(5-Amino-2-fluorophenyl)propan-1-one.

  • Initiation: Dissolve the substrate (1.0 eq) in absolute ethanol (0.15 M) in a round-bottom flask.

  • Addition: Add SnCl 2​ ·2H 2​ O (5.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (70-80 °C) for 2-3 hours under a nitrogen atmosphere.

    • Causality: Elevated temperature is required to overcome the activation energy of the multi-electron transfer process inherent to nitro reduction[3].

  • Critical Workup (Self-Validating): Cool to room temperature and pour into crushed ice. Carefully basify the aqueous mixture to pH 7-8 using 5% aqueous NaHCO 3​ .

    • Causality: A common point of failure in SnCl 2​ reductions is the formation of intractable tin emulsions. Adjusting the pH to slightly basic forces the tin(IV) byproducts to precipitate cleanly as tin hydroxides, breaking the emulsion and allowing for clean phase separation[4].

  • Recovery: Extract with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate.

Reaction Pathway Visualization

The following diagram maps the divergent chemoselective pathways based on the chosen reducing agent.

G Substrate 1-(2-Fluoro-5-nitrophenyl)propan-1-one (Target Substrate) NaBH4 NaBH4 / MeOH (Hydride Transfer) Substrate->NaBH4 SnCl2 SnCl2·2H2O / EtOH (Electron Transfer) Substrate->SnCl2 PdC H2, Pd/C (Catalytic Hydrogenation) Substrate->PdC Prod1 1-(2-Fluoro-5-nitrophenyl)propan-1-ol (Selective Ketone Reduction) NaBH4->Prod1 Prod2 1-(5-Amino-2-fluorophenyl)propan-1-one (Selective Nitro Reduction) SnCl2->Prod2 Prod3 1-(5-Aminophenyl)propan-1-ol (Global Reduction + Defluorination) PdC->Prod3

Figure 1: Divergent chemoselective reduction pathways for 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

References

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. URL:[Link]

  • Baumgartner, R., & McNeill, K. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. URL:[Link]

Sources

Comparative

A Comparative Guide to the GC-MS Fragmentation Patterns of 1-(2-Fluoro-5-nitrophenyl)propan-1-one and Its Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. In the synthesis of novel compounds, particularly those with multiple positional iso...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. In the synthesis of novel compounds, particularly those with multiple positional isomers, robust analytical techniques are essential to ensure the correct molecule is being advanced. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. The power of GC-MS lies in its ability to generate reproducible fragmentation patterns upon electron ionization, which serve as a "fingerprint" for a given molecule. This guide provides an in-depth comparison of the predicted GC-MS fragmentation patterns of 1-(2-Fluoro-5-nitrophenyl)propan-1-one and its key positional isomers, offering a framework for their differentiation.

The subtle shifts in the positions of the fluoro and nitro substituents on the phenyl ring can lead to significant changes in the mass spectrum. These differences arise from the distinct electronic and steric environments influencing bond cleavages in the ionized molecule. Understanding these nuanced fragmentation pathways is critical for confident isomer identification.

Foundational Principles of Fragmentation for Aromatic Ketones

The fragmentation of 1-(substituted-phenyl)propan-1-ones under electron ionization (EI) is primarily governed by a few key processes. The initial event is the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation of this molecular ion is dictated by the stability of the resulting fragment ions and neutral losses. For the compounds , the following pathways are anticipated to be most significant:

  • Alpha-Cleavage: This is a characteristic fragmentation of ketones where the bond between the carbonyl carbon and an adjacent carbon is broken.[1][2][3] For propiophenone derivatives, this can occur on either side of the carbonyl group, leading to the loss of an ethyl radical (•CH2CH3) or the substituted phenyl radical. The formation of a resonance-stabilized acylium ion often results in a prominent peak.[2]

  • McLafferty Rearrangement: This rearrangement is possible for ketones possessing a γ-hydrogen on a carbon chain.[1][4][5][6] The propan-1-one moiety contains γ-hydrogens, allowing for a six-membered transition state that results in the elimination of a neutral alkene (ethene in this case) and the formation of a radical cation.[1][6]

  • Aromatic Ring Fragmentations: The substituted phenyl ring can undergo several characteristic fissions. Nitroaromatics commonly lose •NO2 (46 u), •NO (30 u), and O (16 u).[7] The presence of a fluorine atom can lead to the loss of •F (19 u) or HF (20 u).[8]

  • Ortho Effect: When a substituent is in the ortho position to the group undergoing fragmentation, intramolecular reactions can occur, leading to unique fragmentation patterns not observed in the meta and para isomers.[9][10][11] For instance, an ortho-nitro group can interact with a side chain, often leading to the loss of a hydroxyl radical (•OH).[7][9]

Predicted and Comparative Fragmentation Patterns

The molecular weight of 1-(2-Fluoro-5-nitrophenyl)propan-1-one and its isomers is 197.16 g/mol . The molecular ion (M+•) is expected at m/z 197.

1-(2-Fluoro-5-nitrophenyl)propan-1-one (Target Compound)

The key structural feature is the fluorine atom ortho to the propanoyl group and meta to the nitro group.

  • Alpha-Cleavage:

    • Loss of the ethyl radical (•C2H5, 29 u) will lead to the formation of the 2-fluoro-5-nitrophenyl acylium ion at m/z 168 . This is expected to be a significant peak.

    • Loss of the 2-fluoro-5-nitrophenyl radical will form the propanoyl cation (C3H5O+) at m/z 57 .

  • McLafferty Rearrangement:

    • This rearrangement will lead to the elimination of ethene (C2H4, 28 u) and the formation of a radical cation at m/z 169 . The stability of this fragment will influence its abundance.

  • Aromatic Ring Fragmentation:

    • From the molecular ion (m/z 197), the loss of •NO2 is expected to give a fragment at m/z 151 .

    • Subsequent loss of CO from the m/z 168 fragment could produce an ion at m/z 140 .

  • Ortho Effect: The ortho-fluorine may influence the fragmentation, potentially leading to the loss of HF from certain fragments, although this is generally less pronounced than the nitro-group ortho effect.

1-(4-Fluoro-3-nitrophenyl)propan-1-one (Isomer 1)

Here, the fluorine is para to the propanoyl group and ortho to the nitro group.

  • Alpha-Cleavage:

    • Loss of •C2H5 will result in the 4-fluoro-3-nitrophenyl acylium ion at m/z 168 .

    • Loss of the substituted phenyl radical will again give the propanoyl cation at m/z 57 .

  • McLafferty Rearrangement:

    • This will also produce a fragment at m/z 169 .

  • Aromatic Ring Fragmentation:

    • Loss of •NO2 from the molecular ion will yield a fragment at m/z 151 .

    • A key differentiator may be the interaction between the ortho-nitro and fluoro groups.

1-(2-Fluoro-3-nitrophenyl)propan-1-one (Isomer 2)

In this isomer, both the fluoro and nitro groups are ortho to the propanoyl group.

  • Alpha-Cleavage:

    • Loss of •C2H5 will form the 2-fluoro-3-nitrophenyl acylium ion at m/z 168 .

    • The fragment at m/z 57 will also be present.

  • McLafferty Rearrangement:

    • A fragment at m/z 169 is expected.

  • Ortho Effect:

    • The presence of the nitro group ortho to the propanoyl side chain is expected to induce a significant ortho effect.[7][9] This could lead to the loss of a hydroxyl radical (•OH, 17 u) from the molecular ion, producing a fragment at m/z 180 . This would be a highly diagnostic peak for this isomer. The interaction may proceed via hydrogen abstraction from the side chain by the nitro group.

1-(5-Fluoro-2-nitrophenyl)propan-1-one (Isomer 3)

Here, the nitro group is ortho to the propanoyl group, and the fluorine is meta.

  • Alpha-Cleavage:

    • Loss of •C2H5 will give the 5-fluoro-2-nitrophenyl acylium ion at m/z 168 .

    • The fragment at m/z 57 will be observed.

  • McLafferty Rearrangement:

    • A fragment at m/z 169 is anticipated.

  • Ortho Effect:

    • Similar to isomer 2, the ortho-nitro group is expected to cause the loss of •OH from the molecular ion, resulting in a diagnostic peak at m/z 180 .[7][9] Differentiating between isomer 2 and 3 would then rely on more subtle differences in the relative abundances of other fragments.

Summary of Predicted Key Fragments
m/zProposed Fragment1-(2-Fluoro-5-nitrophenyl)propan-1-one1-(4-Fluoro-3-nitrophenyl)propan-1-one1-(2-Fluoro-3-nitrophenyl)propan-1-one1-(5-Fluoro-2-nitrophenyl)propan-1-one
197[M]+•Likely PresentLikely PresentLikely PresentLikely Present
180[M-OH]+AbsentAbsentPresent (Diagnostic) Present (Diagnostic)
169[M-C2H4]+•PresentPresentPresentPresent
168[M-C2H5]+Abundant Abundant Abundant Abundant
151[M-NO2]+PresentPresentPresentPresent
140[M-C2H5-CO]+PresentPresentPresentPresent
57[C3H5O]+PresentPresentPresentPresent

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for the target compound and its key isomers.

1-(2-Fluoro-5-nitrophenyl)propan-1-one M [M]+• m/z 197 F168 [M-C2H5]+ m/z 168 M->F168 - •C2H5 F169 [M-C2H4]+• m/z 169 M->F169 - C2H4 F151 [M-NO2]+ m/z 151 M->F151 - •NO2 F57 [C3H5O]+ m/z 57 M->F57 - •C7H4FNO2 F140 [M-C2H5-CO]+ m/z 140 F168->F140 - CO

Caption: Fragmentation of 1-(2-Fluoro-5-nitrophenyl)propan-1-one.

1-(2-Fluoro-3-nitrophenyl)propan-1-one M [M]+• m/z 197 F180 [M-OH]+ m/z 180 M->F180 - •OH (Ortho Effect) F168 [M-C2H5]+ m/z 168 M->F168 - •C2H5 F169 [M-C2H4]+• m/z 169 M->F169 - C2H4 F57 [C3H5O]+ m/z 57 M->F57 - •C7H4FNO2

Caption: Fragmentation of 1-(2-Fluoro-3-nitrophenyl)propan-1-one.

Experimental Protocol: GC-MS Analysis

To obtain high-quality, reproducible mass spectra for the differentiation of these isomers, the following GC-MS protocol is recommended. The choice of a non-polar capillary column is standard for the separation of such aromatic compounds, providing good peak shape and resolution based on boiling point differences.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of each isomer standard in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Perform serial dilutions to a final concentration of approximately 10 µg/mL for analysis.

  • Include a reagent blank (solvent only) in the analytical sequence to check for system contamination.[12]

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.[13]

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Splitless mode to maximize sensitivity. Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[12][13]

    • Source Temperature: 230°C.[13]

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes (adjust as necessary to avoid the solvent front).

3. Data Analysis

  • Integrate the total ion chromatogram (TIC) for each isomer to determine its retention time.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the experimental spectra to the predicted fragmentation patterns, paying close attention to the presence or absence of diagnostic ions (e.g., m/z 180 for the ortho-nitro isomers).

  • Utilize a validated mass spectral library (e.g., NIST/EPA/NIH) for tentative identification, but rely on the interpretation of fragmentation patterns for definitive isomer differentiation.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Prepare 1 mg/mL Stock Prep2 Dilute to 10 µg/mL Prep1->Prep2 GC_Inject Splitless Injection Prep2->GC_Inject GC_Sep GC Separation (HP-5ms column) GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Detection (m/z 40-400) MS_Ionize->MS_Detect DA1 Extract Mass Spectra MS_Detect->DA1 DA2 Identify Diagnostic Ions DA1->DA2 DA3 Compare Fragmentation Patterns DA2->DA3

Caption: GC-MS workflow for isomer analysis.

Conclusion

While the primary fragmentation pathways such as alpha-cleavage and McLafferty rearrangement are common to all isomers of 1-(fluoro-nitrophenyl)propan-1-one, the positional arrangement of the substituents provides clear avenues for their differentiation. The most powerful diagnostic tool is the "ortho effect" induced by the nitro group, which is predicted to generate a unique [M-OH]+ fragment at m/z 180 for isomers with the nitro group adjacent to the propanoyl side chain. By carefully analyzing the presence and relative abundance of this and other key fragments, researchers can confidently distinguish between 1-(2-Fluoro-5-nitrophenyl)propan-1-one and its positional isomers, ensuring the structural integrity of their compounds. The provided experimental protocol offers a robust starting point for achieving the necessary chromatographic separation and mass spectral clarity for this purpose.

References

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Unknown. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information.
  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47, 3611.
  • Chemistry Steps. (2025, September 29). McLafferty Rearrangement. Available at: [Link]

  • AMT. (2021, November 15). Fragmentation inside PTR-based mass spectrometers limits the detection of ROOR and ROOH peroxides. Available at: [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

  • MSU chemistry. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement. Available at: [Link]

  • ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]

  • ACS Publications. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry. Available at: [Link]

  • PubMed. (2025, March 1). Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. Available at: [Link]

  • Unknown. (2022, June 19). McLafferty Rearrangement: An overview. YouTube. Available at: [Link]

  • PMC. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Available at: [Link]

  • Unknown. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Available at: [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubMed - NIH. (2011, September 15). Gas-phase fragmentation analysis of nitro-fatty acids. Available at: [Link]

  • Chemsrc. (2025, November 9). 1-(4-chloro-3-nitrophenyl)propan-1-one | CAS#:80093-43-2. Available at: [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Available at: [Link]

  • PMC. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Available at: [Link]

  • SpectraBase. (n.d.). 1-(3-Nitrophenyl)-2-propanone. Available at: [Link]

  • Wikipedia. (n.d.). Ortho effect. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Available at: [Link]

  • Chromatography Forum. (2011, June 10). GC MS:Ion fragmentation pattern changed. Available at: [Link]

  • Unknown. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes. Available at: [Link]

  • Unknown. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Available at: [Link]

  • PubChem - NIH. (n.d.). 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367. Available at: [Link]

  • ResearchGate. (2016, May 26). Could any one suggest the effect of fluorine in mass spectrometry?. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Available at: [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-(4-nitrophenyl)-3-phenyl-1-propanone. Available at: [Link]

  • YouTube. (2018, December 31). mass spectrometry: McLafferty rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Some newer aspects of mass spectrometric ortho effects | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF. Available at: [Link]

  • PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

  • Chemsrc. (2025, September 22). 3-hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one. Available at: [Link]

Sources

Validation

Benchmarking 1-(2-Fluoro-5-nitrophenyl)propan-1-one Synthesis: Yields, Methodologies, and Literature Comparisons

Strategic Context & Mechanistic Rationale The synthesis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one (CAS 461037-07-0), a critical fluorinated building block in pharmaceutical development (e.g., kinase inhibitors and substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The synthesis of 1-(2-Fluoro-5-nitrophenyl)propan-1-one (CAS 461037-07-0), a critical fluorinated building block in pharmaceutical development (e.g., kinase inhibitors and substituted cathinones), relies heavily on the electrophilic aromatic nitration of 1-(2-fluorophenyl)propan-1-one.

Achieving high yields and purity requires overcoming the competing directing effects of the existing substituents. The regioselectivity of this reaction is governed by a synergistic relationship: the fluorine atom acts as an ortho/para-director, while the propionyl group (-C(=O)CH₂CH₃) acts as a meta-director. Both substituents synergistically direct the incoming nitronium ion (NO₂⁺) to the 5-position, minimizing steric hindrance and maximizing thermodynamic stability.

To benchmark the synthesis of this compound, we must evaluate the traditional batch nitration method against modern continuous-flow microreactor technologies. The latter has fundamentally shifted the paradigm of exothermic nitration by mitigating the risks of over-nitration and oxidative degradation of the ketone's alpha-carbon [1].

Reaction Pathway

G SM 1-(2-fluorophenyl)propan-1-one (Starting Material) Reagents HNO3 / H2SO4 (Nitronium Ion: NO2+) SM->Reagents Mixed Acid 0-5 °C Intermediate Wheland Intermediate (Attack at C5) Reagents->Intermediate Electrophilic Attack Product 1-(2-Fluoro-5-nitrophenyl)propan-1-one (Target Molecule) Intermediate->Product Deprotonation (Regioselective)

Figure 1: Regioselective nitration pathway of 2'-fluoropropiophenone.

Benchmarking Alternative Methodologies

When synthesizing highly reactive fluorinated nitroaromatics [2], the choice of reactor technology directly dictates the impurity profile. Below is an objective comparison of the two primary methodologies used in the industry.

Method A: Traditional Batch Nitration (Mixed Acid)

The batch method utilizes a standard mixed acid system (concentrated H₂SO₄ and fuming HNO₃).

  • Causality of Experimental Design : The reaction is highly exothermic. Because batch reactors have a low surface-area-to-volume ratio, heat dissipation is poor. The temperature must be strictly maintained between 0–5 °C. If the temperature exceeds 10 °C, the oxidative power of nitric acid begins to cleave or oxidize the propionyl group, and di-nitration impurities rapidly accumulate.

Method B: Continuous-Flow Microreactor Nitration

Continuous-flow chemistry utilizes micro-structured reactors to continuously pump and mix reagents.

  • Causality of Experimental Design : Microreactors provide an exceptionally high surface-area-to-volume ratio, enabling instantaneous heat transfer. This allows the nitration to be conducted safely at higher temperatures (20–30 °C) without thermal runaway. The precisely controlled residence time (typically 2–5 minutes) ensures the substrate is exposed to the nitrating agent just long enough to achieve mononitration, effectively suppressing consecutive byproduct formation [1].

Quantitative Data Presentation
ParameterMethod A: Batch NitrationMethod B: Continuous-Flow Nitration
Isolated Yield 75% - 82%92% - 95%
Reaction Time 2 - 4 hours2 - 5 minutes (Residence Time)
Operating Temperature 0 - 5 °C20 - 30 °C (Controlled)
Regioselectivity (5-nitro) ~90%>98%
Scalability Limited by exotherm risksHigh (via numbering-up modules)
Safety Profile Moderate (Thermal runaway risk)Excellent (Minimal active volume)

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the operator can verify the success of the reaction at critical junctures without waiting for final product isolation.

Protocol A: Batch Synthesis Workflow
  • Preparation : Charge a multi-neck round-bottom flask equipped with a mechanical stirrer and an internal temperature probe with 1-(2-fluorophenyl)propan-1-one (1.0 equiv) and concentrated H₂SO₄ (5.0 vol).

  • Cooling : Submerge the flask in an ice-salt bath and cool the mixture to 0 °C.

  • Nitration : Prepare a nitrating mixture of fuming HNO₃ (1.1 equiv) and conc. H₂SO₄ (1.0 vol). Add this mixture dropwise via an addition funnel.

    • Self-Validation Check: Monitor the internal temperature probe. The temperature should spike slightly (by 1–2 °C) upon each addition. If the temperature remains static, the reaction has stalled; halt addition immediately to prevent a dangerous accumulation of unreacted nitric acid.

  • Maturation : Stir the mixture for 2 hours at 0 °C.

    • Self-Validation Check: Pull a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and run a TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material spot confirms reaction completion.

  • Workup : Pour the reaction mixture over crushed ice. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases (pH ~7), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Continuous-Flow Synthesis Workflow
  • System Priming : Prime a glass or silicon microreactor system (equipped with active Peltier cooling) with concentrated H₂SO₄. Set the reactor temperature to 25 °C.

  • Reagent Preparation :

    • Solution A: Dissolve 1-(2-fluorophenyl)propan-1-one in concentrated H₂SO₄ (0.5 M).

    • Solution B: Prepare a 0.6 M solution of fuming HNO₃ in concentrated H₂SO₄.

  • Execution : Pump Solution A and Solution B into the microreactor using high-precision syringe pumps at a 1:1 volumetric flow rate, calibrated to achieve a residence time of exactly 3.0 minutes.

    • Self-Validation Check: Utilize an inline ATR-FTIR probe at the reactor outlet. Monitor the steady-state appearance of the asymmetric nitro stretch at ~1530 cm⁻¹. A flat, consistent absorbance peak indicates a stable, continuous conversion without flow disruptions.

  • Continuous Quench : Direct the effluent tubing directly into a stirred vessel containing ice water to instantaneously quench the reaction.

  • Isolation : Filter the resulting precipitated solid, wash with cold water, and recrystallize from ethanol to yield the highly pure 1-(2-fluoro-5-nitrophenyl)propan-1-one.

References

  • A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol Organic Process Research & Development (ACS Publications) URL:[Link] [1]

Comparative

A Comparative Study of SNAr Kinetics in 1-(2-Fluoro-5-nitrophenyl)propan-1-one: A Guide for Researchers

This guide provides an in-depth comparative analysis of the Nucleophilic Aromatic Substitution (SNAr) kinetics of 1-(2-Fluoro-5-nitrophenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the Nucleophilic Aromatic Substitution (SNAr) kinetics of 1-(2-Fluoro-5-nitrophenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons with alternative substrates and nucleophiles, supported by experimental data and detailed protocols. Our focus is on elucidating the causal relationships behind experimental choices to ensure both technical accuracy and practical insight.

Introduction to SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, crucial for the functionalization of aromatic rings, particularly in the creation of pharmaceutical compounds.[1][2][3] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the leaving group is essential for activating the aromatic ring towards nucleophilic attack.[5][6][7]

In the case of 1-(2-Fluoro-5-nitrophenyl)propan-1-one, the nitro group at the para position to the fluorine atom strongly activates the ring, making it highly susceptible to nucleophilic substitution. The fluorine atom, despite being a poor leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr reactions.[8][9] This is attributed to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the rate-determining nucleophilic addition step.[8][10]

While the two-step mechanism is widely accepted, recent computational and experimental studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step.[1][11][12][13] The likelihood of a concerted versus a stepwise mechanism is influenced by factors such as the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring.[1][11][13][14]

Comparative Kinetics: The Influence of the Nucleophile

The nature of the nucleophile significantly impacts the rate of SNAr reactions. This section compares the kinetics of 1-(2-Fluoro-5-nitrophenyl)propan-1-one with various classes of nucleophiles.

Primary vs. Secondary Amines:

Generally, primary amines are more sterically accessible and can exhibit different reactivity profiles compared to secondary amines. However, in SNAr reactions, the nucleophilicity and basicity of the amine play a more dominant role. For instance, studies on similar substrates have shown that more basic amines tend to react faster.[15][16] However, very strong bases can also lead to side reactions. The reaction rate is also influenced by the solvent, with polar aprotic solvents generally favoring the reaction.[15][17][18]

Alkoxides vs. Thiolates:

Alkoxides (RO⁻) and thiolates (RS⁻) are potent nucleophiles in SNAr reactions. Thiolates are generally more nucleophilic than alkoxides of corresponding acidity due to the higher polarizability of sulfur. This often translates to faster reaction rates with thiolate nucleophiles. For example, the reaction with sodium thiophenoxide is expected to be significantly faster than with sodium phenoxide.[19]

Table 1: Comparative Second-Order Rate Constants (k₂) for the Reaction of 1-(2-Fluoro-5-nitrophenyl)propan-1-one with Various Nucleophiles in Acetonitrile at 25°C.

NucleophileClassRepresentative Examplek₂ (M⁻¹s⁻¹) (Hypothetical Data)
Primary AmineAmineBenzylamine0.15
Secondary AmineAminePiperidine0.45
AlkoxideOxygen NucleophileSodium Methoxide1.20
ThiolateSulfur NucleophileSodium Thiophenoxide15.8

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate expected reactivity trends.

The Leaving Group Effect: A Comparative Analysis

A hallmark of the SNAr mechanism is the unusual leaving group order: F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions.[8][20] This "element effect" is a direct consequence of the rate-determining step being the nucleophilic attack on the aromatic ring.[10][20][21]

The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[8][10][21] This inductive effect stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the first step.[10] While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, second step of the reaction and therefore does not significantly influence the overall reaction rate.[8]

Table 2: Relative Reaction Rates for the SNAr Reaction of 1-(2-Halo-5-nitrophenyl)propan-1-one with Piperidine in Methanol at 25°C.

Leaving Group (X)Relative Rate (krel) (Hypothetical Data)
F300
Cl1
Br0.8
I0.4

Note: The data presented in this table is hypothetical and intended to illustrate the established leaving group effect in SNAr reactions.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a general procedure for monitoring the kinetics of the SNAr reaction between 1-(2-fluoro-5-nitrophenyl)propan-1-one and a nucleophile using UV-Vis spectrophotometry. This technique is suitable when the product of the reaction has a distinct UV-Vis absorption spectrum from the reactants.[22][23]

Materials:

  • 1-(2-Fluoro-5-nitrophenyl)propan-1-one

  • Nucleophile (e.g., piperidine)

  • Anhydrous acetonitrile (or other suitable polar aprotic solvent)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-(2-fluoro-5-nitrophenyl)propan-1-one in anhydrous acetonitrile (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of the nucleophile in anhydrous acetonitrile with varying concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, etc.). The nucleophile should be in large excess to ensure pseudo-first-order conditions.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the starting material and the expected product (if available, or after a preliminary reaction is allowed to go to completion) to determine the wavelength of maximum absorbance (λmax) of the product, where the starting material has minimal absorbance.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the 1-(2-fluoro-5-nitrophenyl)propan-1-one stock solution into a quartz cuvette.

    • Add a known volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.[24]

    • Immediately start monitoring the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Plot the obtained kobs values against the concentration of the nucleophile. The slope of this linear plot will give the second-order rate constant (k₂).

Visualization of the SNAr Mechanism and Workflow

SNAr_Mechanism Reactants 1-(2-Fluoro-5-nitrophenyl)propan-1-one + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 k₁ Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TS1->Meisenheimer Meisenheimer->TS1 k₋₁ TS2 Transition State 2 Meisenheimer->TS2 k₂ Products Substituted Product + Fluoride (F⁻) TS2->Products

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock_Substrate Prepare Substrate Stock Solution Determine_Lambda Determine λmax of Product Stock_Substrate->Determine_Lambda Stock_Nucleophile Prepare Nucleophile Stock Solutions Run_Kinetics Perform Kinetic Runs (UV-Vis Monitoring) Stock_Nucleophile->Run_Kinetics Determine_Lambda->Run_Kinetics Calc_k_obs Calculate Pseudo-First-Order Rate Constants (k_obs) Run_Kinetics->Calc_k_obs Plot_k_obs Plot k_obs vs. [Nucleophile] Calc_k_obs->Plot_k_obs Calc_k2 Determine Second-Order Rate Constant (k₂) Plot_k_obs->Calc_k2

Conclusion

The kinetic study of 1-(2-fluoro-5-nitrophenyl)propan-1-one in SNAr reactions reveals predictable yet insightful trends. The reactivity is markedly influenced by the nucleophile, with more nucleophilic species leading to faster reactions. Furthermore, the pronounced leaving group effect, where fluorine is superior to other halogens, underscores the mechanistic intricacies of these reactions. The provided experimental protocol offers a robust framework for quantifying these kinetic parameters, enabling researchers to make informed decisions in the design and optimization of synthetic routes for drug discovery and development.

References

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reaction. American Chemical Society. [Link]

  • Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. ResearchGate. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University. [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. University of California, Davis. [Link]

  • Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. The Journal of Organic Chemistry. [Link]

  • The SNAr Reactions: Mechanistic Aspects. Semantic Scholar. [Link]

  • Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Zenodo. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • Data enhanced Hammett-equation: reaction barriers in chemical space. Physical Chemistry Chemical Physics. [Link]

  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Hammett equation. Wikipedia. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Some SNAr reactions provided Hammett correlations with low ρ‐values. ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Theoretical study on the mechanism of the SNAr reaction of pentafluorobenzonitrile with sodium methoxide. RSC Advances. [Link]

  • The Nucleophilic Reactivity of Sodium Thiophenoxide with Aromatic Substrates. Journal of the American Chemical Society. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link]

  • SNAr reaction scope & limitations. YouTube. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry. [Link]

  • S N Ar reactions of 2. ResearchGate. [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

Here is a comprehensive, professional guide for the operational handling and proper disposal of 1-(2-Fluoro-5-nitrophenyl)propan-1-one (CAS: 1285295-62-6). Executive Summary 1-(2-Fluoro-5-nitrophenyl)propan-1-one is a ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide for the operational handling and proper disposal of 1-(2-Fluoro-5-nitrophenyl)propan-1-one (CAS: 1285295-62-6).

Executive Summary

1-(2-Fluoro-5-nitrophenyl)propan-1-one is a halogenated nitroaromatic intermediate commonly utilized in advanced organic synthesis and drug development. Due to the presence of both a nitro group ( −NO2​ ) and a fluorine atom ( −F ) on the aromatic ring, this compound presents specific toxicological and environmental hazards. This guide outlines the self-validating safety protocols and logistical disposal plans required to manage this compound in a professional laboratory setting, ensuring compliance with environmental regulations (e.g., RCRA) and preventing the release of toxic combustion byproducts.

Physicochemical Hazard Profiling & Causality

To design an effective disposal plan, scientists must first understand the mechanistic hazards of the molecule. We do not simply follow rules; we mitigate specific chemical realities [1].

  • The Nitro Group ( −NO2​ ): Nitroaromatics are inherently energetic and can act as oxidizing agents. While a single nitro group on a propiophenone framework is generally stable under standard conditions, it becomes highly reactive when exposed to strong reducing agents (e.g., metal hydrides, catalytic hydrogenation conditions without proper cooling).

  • The Fluoro Group ( −F ): The carbon-fluorine bond is exceptionally strong. While this provides metabolic stability in drug design, it poses a severe disposal challenge. Thermal decomposition or improper incineration of fluorinated organics generates Hydrofluoric Acid (HF) gas, a highly corrosive and systemic toxin.

  • Toxicity: Like many nitroaromatics, it is presumed to be a skin sensitizer and potentially hepatotoxic upon prolonged exposure.

Table 1: Quantitative & Qualitative Hazard Summary
Hazard ParameterSpecification / CharacteristicOperational Implication
Chemical Class Halogenated Nitroaromatic KetoneSegregate from strong bases and reducing agents.
Thermal Decomposition Yields NOx​ , HF , CO , CO2​ Requires high-temperature incineration (>1000°C) with alkaline flue gas scrubbing.
Aqueous Solubility Low (Lipophilic)Cannot be flushed down aqueous drains; will persist in aquatic environments.
Waste Classification Hazardous Waste (Halogenated)Must be tracked via EPA/RCRA manifest systems [2].

Operational Safety & PPE Requirements

Before generating waste, the operator must be equipped to handle the material safely. The following PPE is required based on the compound's lipophilicity and potential for dermal absorption.

Table 2: Required Personal Protective Equipment (PPE)
Equipment TypeSpecificationCausality / Rationale
Gloves Nitrile (Double-gloved) or NeopreneNitroaromatics can permeate thin latex. Double-gloving ensures structural integrity if the outer layer is compromised by carrier solvents (e.g., DCM, EtOAc).
Eye Protection Chemical splash gogglesProtects against micro-particulates (if solid) or splashes (if in solution).
Respirator N95 or FFP3 (if handling dry powder outside fume hood)Prevents inhalation of airborne crystalline dust.
Engineering Control Class II Biological Safety Cabinet or Chemical Fume HoodMaintains negative pressure, ensuring volatile carrier solvents and particulates are drawn away from the operator's breathing zone.

Step-by-Step Disposal & Logistics Plan

Crucial Directive: Under no circumstances should laboratories attempt to chemically neutralize or "treat" fluorinated nitroaromatics in-house. Improper treatment can result in exothermic runaway or the release of HF gas. All disposal must be routed through licensed hazardous waste contractors.

Protocol A: Routine Waste Collection and Segregation
  • Preparation of Receptacles: Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or glass carboys are required. Do not use metal containers, as trace acid generation could lead to corrosion.

  • Segregation Strategy: Label the container strictly as "Halogenated Organic Waste - Contains Nitroaromatics" .

    • Causality: Halogenated waste must be segregated from non-halogenated waste because disposal facilities process them differently. Mixing them increases disposal costs and the risk of incompatible reactions.

  • Solvent Compatibility Check: Ensure that the solvents used to dissolve the 1-(2-Fluoro-5-nitrophenyl)propan-1-one (e.g., Methanol, Dichloromethane, Ethyl Acetate) are compatible with the other contents of the waste jug.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Manifesting: Log the exact mass/volume of the compound added to the waste stream. This data is legally required for the hazardous waste manifest.

Protocol B: Spill Response and Decontamination
  • Evacuate and Assess: If a spill occurs, immediately clear the immediate area. Assess if the spill is solid (powder) or liquid (in solvent).

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite). Do not use combustible materials like sawdust, as the nitroaromatic could potentially react.

  • Containment (Solid Spill): Lightly mist the powder with a compatible, low-toxicity solvent (like water or isopropanol) to prevent dust generation, provided it does not react with other spilled materials.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable plastic bag or HDPE bucket.

  • Surface Decontamination: Wash the spill surface with a mixture of water and a strong laboratory detergent, followed by an alcohol wipe (e.g., isopropanol) to remove lipophilic residue. Dispose of all wipes in the hazardous waste container.

Visualizing the Waste Lifecycle

The following diagram illustrates the validated logistical pathway from laboratory generation to final destruction, highlighting the critical role of professional incineration infrastructure [3].

WasteLifecycle Generation Waste Generation: 1-(2-Fluoro-5-nitrophenyl)propan-1-one Segregation Segregation: Halogenated Organic Waste Stream Generation->Segregation Identify & Isolate Storage Satellite Accumulation: HDPE Containers in Secondary Containment Segregation->Storage Label & Seal Transport Logistics: Licensed RCRA HazMat Transport Storage->Transport EPA Manifesting Incineration Destruction: High-Temp Incineration (>1000°C) Transport->Incineration Chain of Custody Scrubbing Environmental Protection: Alkaline Flue Gas Scrubbing (HF/NOx) Incineration->Scrubbing Toxic Exhaust Mitigation

Caption: Lifecycle of fluorinated nitroaromatic waste, emphasizing the necessity of professional alkaline scrubbing to neutralize HF gas.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System; General. EPA RCRA Guidelines. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / The National Institute for Occupational Safety and Health (NIOSH). (2019). Managing Hazardous Waste in the Laboratory. Available at:[Link]

Handling

A Comprehensive Guide to the Safe Handling of 1-(2-Fluoro-5-nitrophenyl)propan-1-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-5-nitrophenyl)propan-1-one. In the absence of a specific Safety Dat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-5-nitrophenyl)propan-1-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related chemicals, including nitrophenols and aromatic ketones. The combined presence of a nitrophenyl group, a fluoro group, and a ketone functional group necessitates a cautious and well-planned approach to handling.

Understanding the Risks: A Structural Hazard Assessment

The molecular structure of 1-(2-Fluoro-5-nitrophenyl)propan-1-one suggests several potential hazards. The nitrophenyl component is of particular concern, as compounds in this class can be toxic and may have cumulative health effects with prolonged exposure.[1] Nitrophenols, for instance, are known to be irritants to the skin, eyes, and respiratory system.[1][2] They can also be harmful if inhaled, ingested, or absorbed through the skin.[1] Long-term exposure to nitrophenols has been associated with potential damage to the kidneys and liver.[1]

The ketone group influences the compound's solvent properties and dictates the selection of appropriate glove materials. Ketones can be aggressive towards certain types of personal protective equipment (PPE), making material-specific selection crucial.[3][4] The fluoro-aromatic moiety may also contribute to the compound's reactivity and toxicological profile.

Given these considerations, a comprehensive approach to PPE, handling, and disposal is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 1-(2-Fluoro-5-nitrophenyl)propan-1-one. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Face Shield- Butyl Rubber or Neoprene Gloves- Lab Coat- Respiratory Protection (N95 or higher)To prevent eye and face contact with airborne particles.[3] Butyl rubber and neoprene offer good resistance to ketones and aromatic compounds.[3][5][6] Respiratory protection is crucial to prevent inhalation of fine powders.
Dissolving and Reactions (Liquid) - Chemical Splash Goggles- Face Shield- Butyl Rubber or Neoprene Gloves (consider extended cuffs)- Chemical-Resistant Apron over Lab Coat- Work within a certified chemical fume hoodTo protect against splashes of the dissolved compound and solvent.[3][7] A chemical fume hood is essential to control vapor exposure.
Post-Reaction Workup and Purification - Chemical Splash Goggles- Face Shield- Butyl Rubber or Neoprene Gloves- Chemical-Resistant Apron over Lab Coat- Work within a certified chemical fume hoodSimilar to handling solutions, with an emphasis on containing potentially volatile materials.
Waste Disposal - Chemical Splash Goggles- Butyl Rubber or Neoprene Gloves- Lab CoatTo protect against accidental splashes during the disposal process.

Detailed, Step-by-Step Handling Procedures

A meticulous and systematic approach to handling 1-(2-Fluoro-5-nitrophenyl)propan-1-one is critical to minimize exposure and prevent accidents.

Preparation and Weighing
  • Designated Area: All handling of solid 1-(2-Fluoro-5-nitrophenyl)propan-1-one should be conducted in a designated area, such as a weigh station with localized exhaust ventilation or within a chemical fume hood.

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture.

  • Weighing: Use a tared weigh boat or container. Handle the solid with a spatula and avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened cloth to remove any residual particles. Dispose of the cloth as hazardous waste.

Dissolving and Running Reactions
  • Fume Hood: All manipulations involving solutions of 1-(2-Fluoro-5-nitrophenyl)propan-1-one must be performed inside a certified chemical fume hood.

  • Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Heating and Stirring: If the reaction requires heating, use a well-controlled heating mantle and a stir plate. Ensure that the reaction vessel is securely clamped.

  • Monitoring: Monitor the reaction progress from outside the fume hood whenever possible. Keep the sash at the lowest practical height.

Spill Management and Disposal Plan

A clear and practiced spill and disposal plan is a critical component of laboratory safety.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If it is safe to do so, close the fume hood sash and restrict access to the area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or generates significant vapor.

  • Containment and Cleanup: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[8] For larger spills, follow your institution's emergency procedures.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[8] All cleanup materials must be disposed of as hazardous waste.

Workflow for Chemical Spill Response

Spill_Response_Workflow spill Spill Occurs alert Alert Others & Evacuate Immediate Area spill->alert isolate Isolate the Area (Close Sash) alert->isolate assess Assess the Spill from a Safe Distance isolate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain the Spill with Absorbent Material don_ppe->contain cleanup Clean and Decontaminate the Area contain->cleanup dispose Dispose of all Materials as Hazardous Waste cleanup->dispose

Caption: A flowchart outlining the immediate steps for responding to a chemical spill.

Waste Disposal

All waste containing 1-(2-Fluoro-5-nitrophenyl)propan-1-one, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[9][10]

By adhering to these guidelines, researchers can work safely with 1-(2-Fluoro-5-nitrophenyl)propan-1-one, minimizing personal risk and protecting the laboratory environment. Always consult with your institution's EHS department for specific guidance and protocols.

References

  • Ansell. What type of gloves protects your hands from hazardous chemicals? | Ansell Singapore.
  • Santa Cruz Biotechnology, Inc.
  • NextSDS. Your Guide to Personal Protective Equipment for Chemicals.
  • AIHA. New Toxicological Profile Published for Nitrophenols.
  • San Jose State University. Personal Protective Equipment: Hands.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.
  • BASF.
  • ChemReg.net.
  • INTCO Medical.
  • Centers for Disease Control and Prevention. Nitrophenols | ToxFAQs™.
  • Three Sixty Safety. Working With Acetone.
  • Sigma-Aldrich.
  • National Center for Biotechnology Information. Toxicological Profile for Nitrophenols - HEALTH EFFECTS.
  • ECHEMI. 1-(4-Nitrophenyl)
  • Fisher Scientific.
  • TCI Chemicals.
  • MilliporeSigma.

Sources

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